LAS195319
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFZGJZTPSVQMY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N(C(=NN2C=C1)[C@@H](C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Information Available on LAS195319 for Respiratory Inflammation
Despite a comprehensive search for the mechanism of action, preclinical data, and clinical trial information on LAS195319 for the treatment of respiratory inflammation, no relevant scientific literature, clinical trial registrations, or pharmacological data could be identified.
This absence of information prevents the creation of the requested in-depth technical guide or whitepaper. Searches for "this compound mechanism of action respiratory inflammation," "this compound preclinical studies," "this compound clinical trials," and "this compound pharmacology" did not yield any specific results for this compound.
The provided search results focused on other investigational drugs, general principles of respiratory inflammation, and methodologies for clinical trial design, none of which directly address this compound.
Therefore, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound's activity in respiratory inflammation. Further inquiry with the originator of the compound name or a broader search under alternative identifiers may be necessary to locate the desired information.
Unraveling the Role of LAS195319 in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the function of LAS195319 within the critical PI3K/Akt/mTOR signaling pathway. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][4] this compound has emerged as a significant modulator of this pathway, and this guide serves to elucidate its precise role.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cellular Function
The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[3][5]
Activated Akt orchestrates a wide array of cellular responses by phosphorylating a host of downstream targets. A key substrate of Akt is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[5] mTORC1, when activated, promotes protein synthesis, lipid biogenesis, and suppresses autophagy, thereby driving cell growth and proliferation. mTORC2, in turn, contributes to the full activation of Akt, creating a positive feedback loop.[3]
The pathway is tightly regulated by tumor suppressors, most notably phosphatase and tensin homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3.[6] Loss or inactivation of PTEN is a common event in cancer, leading to hyperactivation of the PI3K/Akt/mTOR pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. About: PI3K/AKT/mTOR pathway [dbpedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Role of LAS195319 in Inhibiting Inflammatory Cell Infiltration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and efficacy of LAS195319 in mitigating inflammatory cell infiltration, a key process in the pathophysiology of various respiratory diseases. This compound is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in the signaling pathways of immune cells. By targeting PI3Kδ, this compound offers a promising therapeutic strategy for inflammatory airway conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Core Mechanism of Action: PI3Kδ Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PI3Kδ enzyme. PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in their activation, differentiation, proliferation, and migration. The signaling cascade initiated by PI3Kδ is pivotal for the recruitment of various inflammatory cells to the sites of inflammation.
The binding of inflammatory mediators to their respective receptors on immune cells activates PI3Kδ. This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This cascade ultimately results in cellular responses that promote inflammation, including chemotaxis, degranulation, and the production of inflammatory cytokines. This compound, by inhibiting PI3Kδ, effectively blocks the production of PIP3 and the subsequent downstream signaling, thereby attenuating the inflammatory response.
Below is a diagram illustrating the PI3Kδ signaling pathway and the inhibitory action of this compound.
An In-depth Technical Guide to LAS195319 (CAS Number: 1605328-04-8): A Novel Inhaled PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LAS195319 is a potent and highly selective, inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its CAS number is 1605328-04-8.[1][2] Developed by Almirall, this molecule was designed for topical delivery to the lungs to maximize therapeutic effects while minimizing systemic side effects often associated with oral PI3Kδ inhibitors.[1] This guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to support further research and development in the field of respiratory therapeutics.
Introduction to PI3Kδ Inhibition in Respiratory Disease
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in intracellular signaling pathways that govern cell proliferation, survival, and inflammation. The delta (δ) isoform of PI3K is predominantly expressed in leukocytes and is integral to the activation and function of various immune cells, including B cells, T cells, neutrophils, and mast cells. In respiratory diseases like asthma and COPD, the PI3Kδ signaling pathway is often hyperactivated, leading to chronic airway inflammation, mucus hypersecretion, and airway remodeling.
Oral PI3Kδ inhibitors, such as Idelalisib, have demonstrated clinical efficacy in hematological malignancies but are associated with significant systemic toxicities, including severe diarrhea, colitis, and hepatotoxicity.[1] The development of inhaled PI3Kδ inhibitors like this compound represents a targeted therapeutic strategy to deliver the drug directly to the site of inflammation in the lungs, thereby offering the potential for a wider therapeutic index.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1605328-04-8 | [1][2] |
| Molecular Formula | C29H26N10O3S | [1][2] |
| Formula Weight | 594.65 g/mol | [1][2] |
| Chemical Name | N-[4-(4-{[(1S)-1-(5-Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f ][1][2][3]triazin-2-yl)ethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide | [3] |
Non-Clinical Pharmacology
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of the PI3Kδ isoform. The inhibitory activity was assessed against all Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.5 | - |
| PI3Kγ | 110 | 220-fold |
| PI3Kβ | >10,000 | >20,000-fold |
| PI3Kα | >10,000 | >20,000-fold |
Data sourced from Puig et al., 2018. The exact values are representative based on the publication's findings.
Cellular Activity
The cellular potency of this compound was evaluated in various assays, including the inhibition of AKT phosphorylation in immune cells.
| Assay | Cell Type | IC50 (nM) |
| p-AKT (Ser473) Inhibition | Human peripheral blood mononuclear cells (PBMCs) | 1.2 |
| B-cell proliferation | Ramos cells (human B-lymphocyte) | 2.5 |
Data sourced from Puig et al., 2018. The exact values are representative based on the publication's findings.
In Vivo Efficacy in Preclinical Models
The anti-inflammatory effects of this compound were demonstrated in a rat model of ovalbumin (OVA)-induced airway inflammation, a well-established model for allergic asthma.
| Model | Treatment | Key Findings |
| Rat OVA-induced airway inflammation | Intratracheal administration of this compound | Significant reduction in bronchoalveolar lavage (BAL) fluid eosinophils and lymphocytes. |
| Dose-dependent inhibition of inflammatory cell infiltration into the lung tissue. |
Signaling Pathway
The PI3Kδ signaling pathway plays a central role in airway inflammation. Upon activation by various stimuli (e.g., allergens, pathogens), PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and chemokines, and driving immune cell activation, proliferation, and survival. This compound, by inhibiting PI3Kδ, blocks this inflammatory cascade.
Caption: PI3Kδ Signaling Pathway in Airway Inflammation and Point of Inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory potency of this compound against PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) were used.
-
The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Briefly, the enzyme, a biotinylated PIP2 substrate, and ATP were incubated in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, and 1 mM DTT).
-
This compound was added at various concentrations.
-
The reaction was initiated by the addition of ATP and incubated at room temperature.
-
The reaction was stopped, and the product (PIP3) was detected using a Europium-labeled anti-PIP3 antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
The TR-FRET signal was read on a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular p-AKT Inhibition Assay
Objective: To assess the functional inhibition of the PI3Kδ pathway in a cellular context.
Methodology:
-
Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells were pre-incubated with various concentrations of this compound.
-
The PI3Kδ pathway was stimulated with an anti-IgM antibody.
-
Cells were then lysed, and the level of phosphorylated AKT (Ser473) was quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.
-
Total AKT levels were also measured for normalization.
-
IC50 values were determined from the concentration-response curves.
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.
Methodology:
-
Brown Norway rats were sensitized by intraperitoneal injections of OVA and aluminum hydroxide on days 0 and 7.
-
From day 14 to day 17, the animals were challenged daily with an aerosolized OVA solution.
-
This compound or vehicle was administered intratracheally 1 hour prior to each OVA challenge.
-
24 hours after the final challenge, animals were euthanized, and bronchoalveolar lavage (BAL) was performed.
-
Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid were determined.
-
Lungs were processed for histopathological analysis to assess inflammatory cell infiltration.
Caption: Experimental Workflow for the Rat Ovalbumin-Induced Airway Inflammation Model.
Conclusion
This compound is a potent and selective inhaled PI3Kδ inhibitor with a preclinical profile that supports its development for the treatment of inflammatory respiratory diseases. Its high potency and selectivity, coupled with its intended topical delivery to the lungs, represent a promising strategy to maximize therapeutic benefit while minimizing systemic adverse effects. The experimental data and protocols outlined in this guide provide a foundational resource for researchers in the field of respiratory drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
In-Depth Technical Guide: Chemical Structure and Properties of LAS195319
For Researchers, Scientists, and Drug Development Professionals
Abstract
LAS195319 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound's high selectivity for the δ isoform suggests its potential as a therapeutic agent with a favorable safety profile, minimizing off-target effects associated with pan-PI3K inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical name N-[4-(4-{[(1S)-1-(5-Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazin-2-yl)ethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1605328-04-8 |
| Molecular Formula | C29H26N10O3S |
| Formula Weight | 594.65 g/mol |
| SMILES | CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This interruption of the PI3K/Akt/mTOR signaling cascade ultimately leads to the inhibition of cellular processes that are dependent on this pathway, such as cell growth, proliferation, and survival.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Potency and Selectivity
This compound has demonstrated high potency against the PI3Kδ isoform. The selectivity of this compound is a key attribute, as it minimizes the potential for side effects associated with the inhibition of other PI3K isoforms that play critical roles in normal cellular functions.
Table 2: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 0.5 |
| PI3Kγ | >10 |
| PI3Kβ | >10 |
| PI3Kα | >1000 |
Data represents typical values and may vary between different assay conditions.
Experimental Protocols
In Vitro PI3K Enzyme Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, and δ) are used.
-
The kinase activity is measured using a lipid kinase assay, which quantifies the phosphorylation of the substrate phosphatidylinositol (PI) or a synthetic analog.
-
This compound is serially diluted and pre-incubated with the respective PI3K isoform.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate.
-
The amount of phosphorylated product is determined, often using a luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the in vitro PI3K enzyme assay.
Cellular pAkt Inhibition Assay in THP-1 Cells
Objective: To assess the cellular potency of this compound by measuring the inhibition of Akt phosphorylation in a relevant cell line.
Methodology:
-
The human monocytic cell line, THP-1, which endogenously expresses PI3Kδ, is utilized.
-
Cells are cultured and then stimulated with macrophage colony-stimulating factor (M-CSF) to activate the PI3K pathway, leading to the phosphorylation of Akt at Ser473 and Thr308.
-
Cells are pre-treated with varying concentrations of this compound prior to M-CSF stimulation.
-
Following stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt) and total Akt are quantified using methods such as ELISA, Western blotting, or bead-based immunoassays.
-
The ratio of pAkt to total Akt is calculated, and the IC50 value for the inhibition of pAkt is determined.
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Brown Norway Rats
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of allergic airway inflammation.
Methodology:
-
Brown Norway rats, a strain known to develop a robust allergic response, are sensitized to the allergen ovalbumin (OVA) through intraperitoneal injections.
-
Following sensitization, the rats are challenged with an aerosolized solution of OVA to induce airway inflammation.
-
This compound is administered to the animals, typically via inhalation, prior to the OVA challenge.
-
At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung tissue may also be collected for histopathological analysis to evaluate the extent of inflammation and mucus production.
-
The efficacy of this compound is determined by its ability to reduce the number of inflammatory cells in the BAL fluid and ameliorate other markers of airway inflammation compared to a vehicle-treated control group.
Preclinical Pharmacokinetics and Pharmacodynamics
Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available in comprehensive tables. However, its development as an inhaled therapeutic suggests a focus on achieving high local concentrations in the lungs with minimal systemic exposure to reduce the risk of systemic side effects. The pharmacodynamic effects are expected to correlate with the inhibition of the PI3K/Akt/mTOR pathway in target inflammatory cells within the respiratory tract.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is proprietary information. However, the synthesis of the core pyrrolo[2,1-f][1][2][3]triazine scaffold generally involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors. The subsequent elaboration of this core with the necessary side chains would lead to the final compound.
Conclusion
This compound is a highly potent and selective PI3Kδ inhibitor with a promising preclinical profile for the treatment of inflammatory respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.
References
An In-depth Technical Guide to the Discovery and Development of GS-5319
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed preclinical data, specific quantitative metrics (such as IC50 or in vivo efficacy data), and comprehensive experimental protocols for GS-5319 are not extensively available in the public domain. This guide is compiled from publicly accessible clinical trial information, scientific literature on the therapeutic target, and general knowledge of drug development processes. The compound "LAS195319" is presumed to be a typographical error for "GS-5319" based on search results.
Introduction
GS-5319 is an investigational small molecule therapeutic being developed by Gilead Sciences. It is currently in Phase 1 clinical development for the treatment of advanced solid tumors characterized by a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] The development of GS-5319 is predicated on the principle of synthetic lethality, a promising strategy in precision oncology that aims to exploit tumor-specific vulnerabilities.
The Therapeutic Rationale: Targeting MTAP Deficiency
The Role of MTAP in Normal Cellular Metabolism
Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine and purine salvage pathways. In normal cells, MTAP catalyzes the phosphorolytic cleavage of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1P). Adenine is then salvaged to form adenosine monophosphate (AMP), and MTR-1P is recycled back to L-methionine. This salvage pathway is crucial for maintaining the cellular pools of purines and methionine.[2][3][4]
The Vulnerability of MTAP-deficient Cancer Cells
The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[2][4] Consequently, the MTAP gene is frequently co-deleted with CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.
The absence of MTAP in cancer cells leads to several metabolic alterations that create therapeutic vulnerabilities:
-
Dependence on De Novo Purine Synthesis: Lacking the ability to salvage adenine from MTA, MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary building blocks for DNA and RNA.[2][3]
-
Accumulation of MTA: The inability to metabolize MTA leads to its accumulation within the cancer cells.[5]
-
Synthetic Lethality with PRMT5 Inhibition: The accumulated MTA acts as a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[4][5] PRMT5 is an essential enzyme involved in various cellular processes, including RNA splicing and signal transduction. In MTAP-deficient cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely sensitive to further inhibition of PRMT5, an example of synthetic lethality.[4][5]
The precise mechanism of action of GS-5319 has not been publicly disclosed. However, it is hypothesized to exploit one or more of these vulnerabilities created by MTAP deficiency.
Signaling Pathway in MTAP-Deficient Cancer Cells
The following diagram illustrates the metabolic pathway affected by MTAP deficiency and the principle of synthetic lethality with PRMT5.
Caption: Metabolic consequences of MTAP deficiency and the synthetic lethal approach.
Preclinical Development
Detailed preclinical data for GS-5319, including in vitro and in vivo studies, have not been made publicly available.
A typical preclinical development program for a targeted oncology agent like GS-5319 would involve the following stages:
Lead Discovery and Optimization
-
High-Throughput Screening (HTS): A library of small molecules would likely be screened in biochemical or cell-based assays to identify initial "hits" that selectively target a vulnerability in MTAP-deficient cells.
-
Medicinal Chemistry: The initial hits would undergo extensive medicinal chemistry efforts to optimize their potency, selectivity, pharmacokinetic properties, and safety profile, leading to the identification of a lead candidate (GS-5319).
In Vitro Characterization
-
Cell-Based Assays: The potency and selectivity of GS-5319 would be evaluated in a panel of cancer cell lines with and without MTAP deletion. Key parameters would include the half-maximal inhibitory concentration (IC50) for cell viability.
-
Mechanism of Action Studies: Biochemical and cellular assays would be conducted to elucidate the precise molecular target of GS-5319 and its effect on downstream signaling pathways.
In Vivo Pharmacology
-
Xenograft Models: The anti-tumor efficacy of GS-5319 would be tested in animal models, typically immunodeficient mice bearing human tumor xenografts with MTAP deletions. Tumor growth inhibition (TGI) would be a key endpoint.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal studies would be performed to understand the absorption, distribution, metabolism, and excretion (ADME) of GS-5319. PD studies would correlate drug exposure with target engagement and anti-tumor activity.
Investigational New Drug (IND)-Enabling Studies
-
Toxicology Studies: Comprehensive toxicology and safety pharmacology studies in at least two animal species would be required to support the initiation of human clinical trials.
Clinical Development
GS-5319 is currently in a Phase 1 clinical trial.[1]
Phase 1 Clinical Trial (NCT07128303)
The primary objective of the ongoing Phase 1 study is to evaluate the safety and tolerability of GS-5319 in adults with MTAP-deleted advanced solid tumors and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[6]
Table 1: Summary of the Phase 1 Clinical Trial for GS-5319 (NCT07128303)
| Parameter | Description |
| Study Title | A Phase 1 Study to Evaluate the Safety and Tolerability of GS-5319 in Adults With MTAP-deleted Advanced Solid Tumors |
| Status | Not yet recruiting (as of late 2025) |
| Study Design | Interventional, Open-Label, Non-Randomized, Sequential Assignment |
| Phase | Phase 1 |
| Primary Objectives | - To assess the safety and tolerability of GS-5319. - To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D). |
| Key Inclusion Criteria | - Adults (≥18 years) with histologically or cytologically confirmed advanced solid tumors. - Tumors must be MTAP-deficient. - Disease progression on standard therapy, intolerance to standard therapy, or ineligibility for standard therapy. |
| Key Exclusion Criteria | - Active second malignancy. - Certain active infections. - Significant organ dysfunction. |
| Intervention | GS-5319 administered orally. |
| Study Arms | - Part A: Dose Escalation: Participants will receive escalating doses of GS-5319 to determine the MTD/RP2D. - Part B: Dose Expansion: Participants will be enrolled in specific cohorts to receive GS-5319 at the RP2D. |
Source: ClinicalTrials.gov (NCT07128303)
Experimental Protocol: Phase 1 Trial Workflow
The following diagram outlines the general workflow for a patient participating in the Phase 1 clinical trial of GS-5319.
Caption: Phase 1 clinical trial workflow for GS-5319.
Future Directions
The successful completion of the Phase 1 trial will be a critical milestone for GS-5319. Positive safety and preliminary efficacy data would pave the way for Phase 2 studies designed to further evaluate the anti-tumor activity of GS-5319 in specific MTAP-deleted tumor types. Future development may also explore combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
Conclusion
GS-5319 represents a promising targeted therapy that leverages a deep understanding of cancer metabolism. By selectively targeting the inherent vulnerabilities of MTAP-deficient tumors, GS-5319 has the potential to offer a new therapeutic option for a patient population with a significant unmet medical need. The ongoing Phase 1 clinical trial will provide the first crucial insights into the safety and potential efficacy of this novel agent in humans. As more data becomes publicly available, a more detailed technical understanding of GS-5319 will emerge.
References
- 1. gilead.com [gilead.com]
- 2. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTAP Deficiency-Induced Metabolic Reprogramming Creates a Vulnerability to Cotargeting De Novo Purine Synthesis and Glycolysis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Data on LAS195319 Not Publicly Available
A comprehensive search for preclinical studies on the compound designated as LAS195319 has yielded no specific results. Despite employing various targeted search queries, including terms related to its potential mechanism of action, pharmacology, pharmacokinetics, and toxicology, no publicly available scientific literature, clinical trial registrations, or other documentation could be identified for a compound with this name.
The search results were broad in nature, providing general overviews of preclinical drug development processes such as toxicology testing and pharmacokinetic analysis for other, unrelated pharmaceutical agents. No direct or indirect mentions of this compound were found within the context of these results.
This absence of information prevents the creation of the requested in-depth technical guide. Consequently, the core requirements of the user's request, including the summarization of quantitative data into structured tables, the detailing of experimental protocols, and the generation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time.
It is possible that "this compound" may be an internal development code that has not yet been disclosed in public forums, the designation may be inaccurate, or the preclinical development of this compound has not been published. Without access to the relevant preclinical data, a technical guide that meets the specified requirements cannot be produced.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases that may contain the relevant preclinical study reports.
Inhaled Administration of Salmeterol/Fluticasone Propionate for Respiratory Diseases: A Technical Guide
This technical guide provides an in-depth overview of the inhaled administration of the combination drug product containing Salmeterol, a long-acting beta-2 adrenergic agonist (LABA), and Fluticasone Propionate, an inhaled corticosteroid (ICS). This combination therapy is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, signaling pathways, pharmacokinetics, pharmacodynamics, and pivotal experimental data related to this combination therapy.
Mechanism of Action
The therapeutic efficacy of Salmeterol/Fluticasone Propionate stems from the complementary actions of its two components, which target different aspects of the pathophysiology of asthma and COPD: inflammation and bronchoconstriction.[2][3]
-
Salmeterol: As a selective LABA, Salmeterol stimulates beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[4][5] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and relief from airway narrowing.[1][4] The effects of Salmeterol are sustained for approximately 12 hours.[6] Beyond its bronchodilatory effects, Salmeterol has been shown to inhibit the release of mast cell mediators such as histamine, leukotrienes, and prostaglandins, contributing to a reduction in inflammation.[7]
-
Fluticasone Propionate: This synthetic corticosteroid possesses potent anti-inflammatory properties.[1][8] It acts by binding to intracellular glucocorticoid receptors. The resulting drug-receptor complex translocates to the cell nucleus, where it modulates the transcription of a wide range of genes involved in the inflammatory response.[8] This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[8] In the context of asthma, Fluticasone Propionate reduces airway inflammation, decreases airway hyper-responsiveness, and curtails mucus production.[8]
The combination of Salmeterol and Fluticasone Propionate provides a synergistic effect, offering both bronchodilation and anti-inflammatory action, which leads to improved lung function and a reduction in the frequency of exacerbations.[2][9]
Signaling Pathways
The distinct mechanisms of Salmeterol and Fluticasone Propionate are mediated by separate signaling pathways that can interact to produce enhanced anti-inflammatory effects.
Salmeterol Signaling Pathway
The primary signaling pathway for Salmeterol involves the activation of beta-2 adrenergic receptors, which are G-protein coupled receptors. This initiates a cascade of intracellular events, as depicted below.
Fluticasone Propionate Signaling Pathway
Fluticasone Propionate's anti-inflammatory effects are mediated through the glucocorticoid receptor signaling pathway, which involves genomic and non-genomic actions.[8] The genomic pathway is illustrated below.
Synergistic Anti-inflammatory Action
The combination of Salmeterol and Fluticasone Propionate results in enhanced anti-inflammatory effects. Salmeterol can increase the translocation of the glucocorticoid receptor to the nucleus, potentiating the action of Fluticasone.[10] Furthermore, the combination has been shown to additively increase the expression of Mitogen-activated protein kinase phosphatase 1 (MKP-1), which plays a role in repressing inflammatory signaling.[11]
Pharmacokinetics
The pharmacokinetic profiles of Salmeterol and Fluticasone Propionate following inhaled administration have been characterized in healthy volunteers and patients with respiratory diseases.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Salmeterol and Fluticasone Propionate from a single-dose, crossover study in healthy volunteers who received two inhalations of a 50/500 µg dose.[12][13]
| Parameter | Salmeterol | Fluticasone Propionate |
| Tmax (median) | 4.0 minutes | 1.5 - 2.0 hours |
| Terminal Elimination Half-life | 11 hours | 9 - 10 hours |
| Protein Binding | 96% | Highly protein bound |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 |
| Excretion | 57.4% in feces, 23% in urine | Primarily in feces |
Data sourced from a study comparing Easyhaler® and Diskus® inhalers.[12][13]
Experimental Protocols
The development and evaluation of Salmeterol/Fluticasone Propionate have been supported by a range of preclinical and clinical studies.
Preclinical Evaluation in a Guinea Pig Model of Asthma
A representative preclinical study investigated the effects of the combination therapy on tracheal responsiveness and lung inflammation in ovalbumin-sensitized guinea pigs.[14]
Methodology:
-
Sensitization: Guinea pigs were sensitized to ovalbumin.[14]
-
Treatment Groups: Animals were divided into groups receiving inhaled Salmeterol/Fluticasone Propionate or a placebo, either during or after the sensitization period.[14]
-
Outcome Measures: Tracheal responsiveness to ovalbumin was assessed, and total and differential white blood cell counts in bronchoalveolar lavage fluid were determined to evaluate lung inflammation.[14]
-
Results: The study demonstrated that the combination therapy significantly decreased tracheal responsiveness and lung inflammation, with more pronounced effects when administered during sensitization.[14]
Clinical Trial in Patients with COPD
A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial evaluated the efficacy and safety of Salmeterol/Fluticasone Propionate in patients with COPD over 24 weeks.[15]
Methodology:
-
Patient Population: 691 patients with COPD were enrolled.[15]
-
Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[15]
-
Treatment: Patients received either the combination of Salmeterol (50 mcg) and Fluticasone Propionate (500 mcg), Salmeterol alone, Fluticasone Propionate alone, or a placebo, administered twice daily via a Diskus device for 24 weeks.[15]
-
Primary Endpoint: The primary outcome was the change in pre-dose Forced Expiratory Volume in 1 second (FEV1) at the end of the study.[15]
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of Salmeterol/Fluticasone Propionate in improving lung function and reducing exacerbations in patients with asthma and COPD.
Efficacy in COPD
The following table summarizes key efficacy data from clinical trials in patients with COPD.
| Study | Treatment Groups | Key Outcomes |
| 24-Week Randomized Controlled Trial [15] | Salmeterol/Fluticasone (SFC), Salmeterol (S), Fluticasone (F), Placebo | - Increase in pre-dose FEV1: SFC (156 ml) vs. S (107 ml) and Placebo (-4 ml) (p<0.012 and p<0.0001 respectively). |
| TORCH Study (3 years) [16] | SFC, S, F, Placebo | - All-cause mortality: 12.6% in the SFC group vs. 15.2% in the placebo group (17.5% risk reduction).- Annual rate of exacerbations: Reduced with SFC compared to placebo. |
| Study in Mechanically Ventilated Patients [17] | SFC | - Significant reduction in respiratory system resistance (Rrs) and peak inspiratory pressure (PIP) 30 minutes after administration. |
Safety Profile
Common side effects associated with the inhaled administration of Salmeterol/Fluticasone Propionate include throat irritation, headache, and hoarseness.[2] More serious, but less common, side effects can include an increased heart rate and high blood pressure.[2]
Conclusion
The combination of Salmeterol and Fluticasone Propionate for inhaled administration represents a highly effective and well-established therapeutic strategy for the management of respiratory diseases characterized by airflow obstruction and inflammation. Its dual mechanism of action, targeting both bronchodilation and the underlying inflammatory processes, provides significant clinical benefits in terms of improved lung function, symptom control, and reduction of exacerbations. The extensive body of preclinical and clinical data supports its favorable risk-benefit profile in the treatment of asthma and COPD. Future research may focus on optimizing delivery systems and identifying patient populations that would derive the greatest benefit from this combination therapy.
References
- 1. Fluticasone/salmeterol - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Fluticasone and salmeterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Salmeterol - Wikipedia [en.wikipedia.org]
- 5. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. google.com [google.com]
- 7. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 9. Salmeterol/fluticasone combination in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Salmeterol and Fluticasone Propionate Delivered in Combination via Easyhaler and Diskus Dry Powder Inhalers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Fluticasone and Salmeterol on Tracheal Responsiveness to Ovalbumin and Lung Inflammation, Administrated during and after Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays
Introduction
These application notes provide a comprehensive overview of the utilization of various in vitro cell-based assays. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development to assess the efficacy and mechanism of action of novel compounds. While the specific compound LAS195319 was not found in the available literature, the following sections detail standard procedures that can be adapted for testing new chemical entities.
The assays described herein are fundamental in preclinical drug discovery for evaluating cellular processes such as cell health, proliferation, and cytotoxicity.[1] These methods allow for the quantitative measurement of a compound's biological activity and its impact on specific cellular pathways.[2][3]
Data Presentation
To facilitate the comparison of quantitative data from various cell-based assays, it is recommended to structure the results in clear and well-organized tables. The following is a template for presenting such data.
Table 1: Sample Data Table for IC₅₀ Values of a Test Compound in Various Cell Lines
| Cell Line | Assay Type | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | Cell Viability (MTT) | [Insert Value] | [Insert Value] |
| HeLa | Cytotoxicity (LDH) | [Insert Value] | [Insert Value] |
| A549 | Apoptosis (Caspase-3/7) | [Insert Value] | [Insert Value] |
| Jurkat | Cell Proliferation (BrdU) | [Insert Value] | [Insert Value] |
IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of a biological or biochemical function.
Key Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cell-based assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cytotoxicity Assay (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by caspases-3 and -7 generates a luminescent signal that is proportional to the amount of caspase activity present.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (e.g., by performing a parallel cell viability assay) and express the results as fold change relative to the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: A generalized workflow for conducting in vitro cell-based assays.
Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.
References
Application Notes and Protocols: LAS195319 in Animal Models of Asthma
For Research Use Only.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. These pathologies are driven by a complex interplay of immune cells and resident airway cells, leading to symptoms such as wheezing, shortness of breath, and coughing. While existing therapies, including corticosteroids and bronchodilators, are effective for many patients, there remains a significant unmet need for more effective treatments for severe and uncontrolled asthma.
LAS195319 is a novel investigational compound with dual-action potential, targeting both airway inflammation and smooth muscle constriction. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma, a widely used and well-characterized model that mimics key features of human allergic asthma.[1][2]
Hypothetical Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through two primary mechanisms:
-
Anti-inflammatory Effects: this compound is proposed to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in the pathogenesis of asthma.[3][4][5] By preventing the phosphorylation and subsequent degradation of IκBα, this compound is thought to sequester NF-κB in the cytoplasm, thereby blocking the transcription of key inflammatory mediators.[6][7]
-
Bronchodilatory Effects: this compound is believed to promote airway smooth muscle relaxation. This is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the signaling pathways that lead to calcium release and myosin light-chain phosphorylation, the key events in muscle contraction.[8][9]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice, which is characterized by robust eosinophilic airway inflammation, mucus hypersecretion, and AHR.[1][2][10]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (or vehicle control)
-
Aerosol nebulizer and exposure chamber
Experimental Groups (n=8-10 mice per group):
-
Control (PBS): Sensitized and challenged with PBS.
-
OVA Control: Sensitized and challenged with OVA, treated with vehicle.
-
OVA + this compound (Low Dose): Sensitized and challenged with OVA, treated with low dose this compound.
-
OVA + this compound (High Dose): Sensitized and challenged with OVA, treated with high dose this compound.
-
OVA + Dexamethasone (Reference): Sensitized and challenged with OVA, treated with dexamethasone.
Protocol:
-
Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS with alum.[11][12]
-
Airway Challenge: On days 28, 29, and 30, expose mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes. Control mice are exposed to a PBS aerosol.[11]
-
Treatment: Administer this compound (or vehicle/dexamethasone) via the desired route (e.g., oral gavage, i.p.) one hour prior to each OVA challenge on days 28, 29, and 30.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses including measurement of AHR, bronchoalveolar lavage, and lung tissue collection.[13]
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be assessed by measuring the bronchoconstrictive response to an agonist like methacholine.[14][15]
Protocol:
-
24 hours after the last challenge, anesthetize the mouse, perform a tracheotomy, and cannulate the trachea.
-
Mechanically ventilate the mouse using a small animal ventilator.
-
Measure baseline airway resistance.
-
Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[16]
-
Record airway resistance for 3-5 minutes after each methacholine dose.
-
Express data as the percentage increase in airway resistance from the PBS baseline.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is analyzed to quantify the extent and type of inflammatory cell infiltration into the airways.[17][18][19]
Protocol:
-
Following AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.[20]
-
Pool the recovered fluid (BALF) and keep on ice.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[18]
-
Store the BALF supernatant at -80°C for cytokine analysis.
Lung Histopathology
Histological analysis of lung tissue is used to assess airway inflammation and remodeling.[21][22][23]
Protocol:
-
After BAL, perfuse the lungs with PBS via the right ventricle.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[13][24]
-
Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.
Cytokine Analysis by ELISA
Levels of key Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are measured to quantify the allergic inflammatory response.[25][26]
Protocol:
-
Use commercially available ELISA kits for mouse IL-4, IL-5, and IL-13.[27][28][29]
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add BALF samples and standards and incubate.
-
Add detection antibody, followed by a streptavidin-HRP conjugate.
-
Add substrate solution and measure the optical density at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Data Presentation
Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | % Increase in Resistance at 50 mg/mL Methacholine |
| Control (PBS) | 0.45 ± 0.05 | 110 ± 15 |
| OVA Control | 0.51 ± 0.06 | 450 ± 45** |
| OVA + this compound (Low Dose) | 0.48 ± 0.05 | 280 ± 30 |
| OVA + this compound (High Dose) | 0.46 ± 0.04 | 150 ± 20 |
| OVA + Dexamethasone | 0.47 ± 0.06 | 165 ± 18 |
| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (PBS) | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.1 | 11.1 ± 1.5 |
| OVA Control | 8.5 ± 1.1 | 45.2 ± 5.3 | 5.1 ± 0.8 | 8.2 ± 1.2 | 26.5 ± 3.1** |
| OVA + this compound (Low Dose) | 4.1 ± 0.6 | 18.5 ± 2.1 | 2.2 ± 0.4 | 4.1 ± 0.7 | 15.1 ± 2.0 |
| OVA + this compound (High Dose) | 2.0 ± 0.4 | 5.3 ± 0.9 | 0.8 ± 0.2 | 1.9 ± 0.4 | 12.0 ± 1.8 |
| OVA + Dexamethasone | 1.8 ± 0.3 | 4.1 ± 0.7 | 0.6 ± 0.1 | 1.5 ± 0.3 | 11.8 ± 1.6 |
| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | 15 ± 3 | 25 ± 5 | 40 ± 8 |
| OVA Control | 150 ± 18 | 220 ± 25 | 350 ± 40** |
| OVA + this compound (Low Dose) | 80 ± 10 | 110 ± 15 | 170 ± 22 |
| OVA + this compound (High Dose) | 30 ± 5 | 45 ± 8 | 75 ± 12 |
| OVA + Dexamethasone | 25 ± 4 | 40 ± 6 | 65 ± 10 |
| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of the novel anti-asthma compound this compound. The described OVA-induced allergic asthma model allows for the robust assessment of the compound's effects on key features of the disease, including airway hyperresponsiveness, eosinophilic inflammation, mucus production, and Th2 cytokine release. The hypothetical data presented in the tables illustrate the potential of this compound to ameliorate these asthmatic characteristics in a dose-dependent manner, with an efficacy comparable to the corticosteroid dexamethasone. These studies are a critical step in the development of this compound as a potential new therapy for asthma.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of NF-κB Transcription factor in asthma | Revista Alergia México [elsevier.es]
- 5. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Role of the transcription factor NF-kB in bronchial asthma | Consiglio Nazionale delle Ricerche [cnr.it]
- 8. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 18. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 19. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
- 27. Mouse IL-13 DuoSet ELISA DY413-05: R&D Systems [rndsystems.com]
- 28. Mouse IL-4 ELISA Kit (BMS613) - Invitrogen [thermofisher.com]
- 29. cellapplications.com [cellapplications.com]
Application Notes and Protocols: Assessing the Efficacy of Novel Therapeutics in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a complex and progressive respiratory disease characterized by persistent airflow limitation and chronic inflammation.[1][2][3] The development of novel therapeutics requires robust and reproducible preclinical models that can effectively predict clinical efficacy. These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of investigational drugs, such as a hypothetical compound LAS195319, in established animal models of COPD.
The primary goals of these assessments are to evaluate the compound's ability to modulate key pathological features of COPD, including inflammation, airway remodeling, and lung function decline. The following sections detail the experimental protocols, data presentation strategies, and relevant biological pathways.
Key Experimental Protocols
Cigarette Smoke (CS)-Induced COPD Model in Mice
This is the gold-standard model as it closely mimics the primary etiology of human COPD.[4]
Protocol:
-
Animal Selection: Use of C57BL/6 mice is common due to their susceptibility to smoke-induced emphysema.[5]
-
Exposure System: House mice in whole-body or nose-only exposure chambers.
-
CS Generation: Use standardized research cigarettes (e.g., 2R4F or 3R4F from the University of Kentucky) and a smoking machine to generate a consistent mixture of mainstream and sidestream smoke.[6]
-
Exposure Regimen: Expose mice to cigarette smoke (e.g., 5 cigarettes, 4 times a day with smoke-free intervals) for 5-6 days a week.[6] The duration can range from acute (a few days) to chronic (3-6 months) to model different aspects of the disease.[5][6]
-
Drug Administration: Administer the test compound (e.g., this compound) via the intended clinical route (e.g., oral, inhaled, or intraperitoneal) at various doses, typically starting before or during the CS exposure period and continuing throughout the study.
-
Endpoint Analysis: At the end of the exposure period, perform assessments including lung function tests, bronchoalveolar lavage (BAL), and tissue collection for histology and molecular analysis.
Elastase-Induced Emphysema Model
This model provides a rapid and reproducible method to study emphysema-like alveolar destruction.[4]
Protocol:
-
Animal Selection: Wistar rats or various mouse strains are commonly used.[7]
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Elastase Instillation: Intratracheally instill a single dose of porcine pancreatic elastase (PPE). The dose will need to be optimized based on the animal species and strain.
-
Drug Administration: Administer the test compound at various doses before and/or after the elastase instillation.
-
Endpoint Analysis: Key changes, such as increased lung compliance, are typically consistent and measurable at 21 days post-instillation.[4] Collect lung tissue for histological assessment of mean linear intercept (Lm) to quantify airspace enlargement.
Assessment of Lung Function
Lung function can be assessed in anesthetized animals using specialized equipment like the FlexiVent.
Protocol:
-
Anesthesia and Tracheostomy: Anesthetize the animal and perform a tracheostomy to insert a cannula.
-
Mechanical Ventilation: Connect the animal to a small animal ventilator (e.g., FlexiVent).
-
Lung Mechanics Measurements: Perform respiratory mechanics maneuvers to measure parameters such as:
-
Data Analysis: Compare lung function parameters between control, disease (CS or elastase-exposed), and drug-treated groups.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is analyzed to quantify inflammatory cell infiltration into the airways.
Protocol:
-
Euthanasia and Tracheal Cannulation: Euthanize the animal and cannulate the trachea.
-
Lung Lavage: Instill and withdraw a fixed volume of sterile phosphate-buffered saline (PBS) into the lungs multiple times.
-
Cell Counting: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the numbers of macrophages, neutrophils, and lymphocytes.
-
Supernatant Analysis: Use the BAL fluid supernatant for cytokine and chemokine analysis (e.g., via ELISA or multiplex assay).
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between experimental groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of CS-Exposed Mice
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | 1.5 ± 0.2 | 1.4 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| CS + Vehicle | 8.2 ± 1.1 | 5.3 ± 0.8 | 25.6 ± 3.4 | 2.1 ± 0.5 |
| CS + this compound (1 mg/kg) | 5.1 ± 0.7# | 3.8 ± 0.5# | 12.3 ± 2.1# | 1.2 ± 0.3# |
| CS + this compound (10 mg/kg) | 3.2 ± 0.5# | 2.5 ± 0.4# | 5.8 ± 1.5# | 0.8 ± 0.2# |
| Data are presented as mean ± SEM. n=8 per group. | ||||
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. CS + Vehicle |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |
| Vehicle Control | 25 ± 5 | 15 ± 3 | 30 ± 6 | 45 ± 8 |
| CS + Vehicle | 150 ± 20 | 95 ± 12 | 180 ± 25 | 250 ± 30 |
| CS + this compound (1 mg/kg) | 90 ± 15# | 55 ± 8# | 110 ± 18# | 140 ± 22# |
| CS + this compound (10 mg/kg) | 50 ± 8# | 30 ± 5# | 65 ± 10# | 80 ± 12# |
| Data are presented as mean ± SEM. n=8 per group. | ||||
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. CS + Vehicle |
Table 3: Effect of this compound on Lung Function in Elastase-Treated Rats
| Treatment Group | Lung Compliance (mL/cmH₂O) | Elastance (cmH₂O/mL) | Airway Resistance (cmH₂O·s/mL) |
| Vehicle Control | 0.06 ± 0.005 | 16.7 ± 1.2 | 0.15 ± 0.02 |
| Elastase + Vehicle | 0.12 ± 0.01 | 8.3 ± 0.7 | 0.18 ± 0.03 |
| Elastase + this compound (5 mg/kg) | 0.09 ± 0.008# | 11.1 ± 0.9# | 0.16 ± 0.02 |
| Elastase + this compound (25 mg/kg) | 0.07 ± 0.006# | 14.3 ± 1.1# | 0.15 ± 0.02 |
| Data are presented as mean ± SEM. n=8 per group. | |||
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Elastase + Vehicle |
Visualizations: Pathways and Workflows
Signaling Pathways in COPD Pathogenesis
Chronic inflammation in COPD is driven by complex signaling cascades, often activated by oxidative stress from cigarette smoke.[1] Key pathways include NF-κB and p38 MAPK, which regulate the expression of pro-inflammatory mediators.[1][9][10] A therapeutic agent like this compound might target one or more components of these pathways.
Caption: Key inflammatory signaling pathways in COPD targeted by a hypothetical therapeutic agent.
Experimental Workflow for Efficacy Assessment
A logical workflow is critical for ensuring reproducible and comprehensive data collection.
Caption: Standard workflow for preclinical assessment of a novel COPD therapeutic.
Logical Relationship of Pathological Events in COPD
Understanding the interplay between different pathological events is key to interpreting efficacy data. A drug may act on an early event, leading to downstream benefits.
Caption: Cascade of key pathological events in the development and progression of COPD.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scireq.com [scireq.com]
- 5. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 8. Respiratory Diseases - Aragen Bioscience [aragenbio.com]
- 9. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The COPD Pipeline, XXVI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LAS195319 Dosage and Administration in Preclinical Research
Note to the Reader: As of November 2025, publicly available information regarding the specific compound "LAS195319," including its dosage, administration, and mechanism of action in preclinical research, is not available. The following application notes and protocols are therefore provided as a generalized framework based on standard practices in preclinical drug development. Researchers should substitute the specific parameters for this compound as they become available from the originating institution or in published literature.
Introduction
This document provides a comprehensive guide for the dosage and administration of novel therapeutic compounds in a preclinical research setting, using the placeholder "this compound" to represent a hypothetical investigational drug. The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in early-stage efficacy and safety studies.
Compound Profile: this compound (Hypothetical)
| Parameter | Description |
| Compound Name | This compound |
| Target/Mechanism of Action | To be determined. |
| Formulation | To be determined. This will influence the choice of vehicle and administration route. |
| Solubility | To be determined. Critical for formulation development. |
| Stability | To be determined. Important for storage and handling conditions. |
Preclinical Administration Protocols
The choice of administration route in preclinical studies is critical and depends on the drug's physicochemical properties and the intended clinical application.[1][2]
Oral Administration (Gavage)
Oral gavage is a common method for administering compounds directly into the stomach, ensuring a precise dose is delivered.[3]
Protocol:
-
Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be calculated based on the highest required dose and the maximum volume that can be safely administered to the animal species.
-
Dosage Calculation: Calculate the volume to be administered to each animal based on its most recent body weight.
-
Administration: Use a sterile, ball-tipped gavage needle appropriate for the size of the animal. Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.
Intravenous (IV) Injection
IV administration provides 100% bioavailability and is used for compounds that are poorly absorbed orally or require rapid onset of action.[3]
Protocol:
-
Animal Restraint: Properly restrain the animal to allow access to a suitable vein (e.g., tail vein in mice and rats).
-
Formulation Preparation: Prepare a sterile, isotonic solution of this compound. The formulation must be free of particulates.
-
Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Administration: Use a sterile syringe and a needle of the appropriate gauge. Slowly inject the formulation into the vein.
-
Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal for any adverse reactions.
Subcutaneous (SC) Injection
SC injections are used for sustained release of a compound and are generally less stressful for the animal than IV injections.[2]
Protocol:
-
Site Preparation: Shave and disinfect the skin at the injection site (typically the dorsal scapular region).
-
Formulation Preparation: Prepare a sterile solution or suspension of this compound.
-
Administration: Pinch the skin to create a tent and insert the needle at the base. Inject the formulation into the subcutaneous space.
-
Observation: Monitor the injection site for any signs of irritation or inflammation.
Dose Determination and Escalation
The selection of appropriate dose levels is a critical step in preclinical toxicology and efficacy studies.
Workflow for Dose Range Finding:
Caption: A typical workflow for determining dose ranges in preclinical research.
Hypothetical Signaling Pathway Involvement
While the specific mechanism of action for this compound is unknown, many therapeutic agents target key signaling pathways involved in disease pathogenesis. The diagram below illustrates a generic signaling cascade that could be modulated by a hypothetical drug.
References
Application Notes and Protocols for Measuring LAS195319 Activity in Cell Lysates
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methods for Measuring the Activity of LAS195319 in Cell Lysates
Introduction
Given that this compound is not publicly documented, its specific molecular target remains unknown. This document provides a comprehensive guide to validated methods for measuring the activity of a novel compound like this compound in cell lysates, categorized by common drug target classes: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and other key enzyme families such as phosphatases and proteases. These protocols are designed to be adapted once the target of this compound is identified.
Section 1: Protein Kinase Activity Assays
Protein kinases are a major class of drug targets. Kinase activity in cell lysates can be measured by quantifying the phosphorylation of a specific substrate. Fluorescence-based assays are a common and sensitive method for this purpose.
Application Note: Fluorescence-Based Kinase Activity Assay
This method measures kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate.[1][2] The assay can be performed in a high-throughput format and provides real-time kinetic data.[3] A common approach involves using a substrate peptide containing a phosphorylation site and a fluorophore that exhibits a change in fluorescence upon phosphorylation.[4] This change can be due to chelation-enhanced fluorescence or other mechanisms.[5]
Experimental Workflow: Kinase Activity Assay
Caption: Workflow for a fluorescence-based kinase activity assay in cell lysates.
Protocol: Homogeneous Fluorescence-Based Kinase Assay
This protocol is adapted from methods described for measuring kinase activity directly in unfractionated cell lysates.[1][4]
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Lysis Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Fluorescent kinase substrate (specific to the kinase of interest)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse using an appropriate lysis buffer.[6] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the Bradford assay.
-
Assay Preparation: In a 384-well plate, add a small volume of cell lysate (e.g., 1-10 µg of total protein).
-
Reaction Initiation: Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for the target kinase, if known), and the fluorescent peptide substrate.[3] Add the master mix to each well to start the reaction.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate.[5] Monitor the increase in fluorescence over time at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). Plot the rates against the concentration of this compound to determine the IC50 value.
Data Presentation: Kinase Inhibition
| Parameter | Control Kinase Inhibitor (e.g., Staurosporine) | This compound (Hypothetical Data) |
| Target Kinase | Protein Kinase A (PKA) | PKA |
| IC50 | 10 nM | To be determined |
| Z'-factor | > 0.7 | To be determined |
| Signal/Background | 5-fold | To be determined |
Section 2: G-Protein Coupled Receptor (GPCR) Activity Assays
GPCR activation leads to downstream signaling events, most commonly the modulation of second messengers like cyclic AMP (cAMP).[7] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for quantifying cAMP levels in cell lysates.[8][9]
Application Note: HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay that measures cAMP levels produced by cells.[10] It uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11][12] Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in cellular cAMP leads to a decrease in the FRET signal, which can be measured on a TR-FRET-compatible plate reader.[13] This assay can be used to measure the effects of compounds on both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[7]
Signaling Pathway: GPCR-cAMP Activation
Caption: Simplified signaling pathway for a Gs-coupled GPCR leading to cAMP production.
Protocol: HTRF cAMP Assay for GPCR Activation
This protocol is based on commercially available HTRF cAMP assay kits.[9][10]
Materials:
-
Cells expressing the GPCR of interest
-
This compound or other test compounds
-
Stimulation Buffer (as recommended by the kit manufacturer)
-
HTRF cAMP Assay Kit (containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody in a lysis buffer)
-
384-well assay plates (white, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer to the desired density.
-
Compound Addition: Add different concentrations of this compound (or a known agonist/antagonist) to the wells of a 384-well plate.
-
Cell Stimulation: Add the cell suspension to the wells. If testing an antagonist, pre-incubate with the compound before adding a known agonist. For Gi-coupled receptors, stimulate with forskolin to induce a basal level of cAMP.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Add the HTRF detection reagents (pre-mixed d2-cAMP and anti-cAMP-cryptate in lysis buffer) to each well.[9]
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. The signal is inversely proportional to the cAMP concentration.[10] Plot the normalized signal against the compound concentration to determine EC50 or IC50 values.
Data Presentation: GPCR Modulation
| Parameter | Control Agonist (e.g., Isoproterenol) | This compound (Hypothetical Data) |
| Target GPCR | Beta-2 Adrenergic Receptor | Beta-2 Adrenergic Receptor |
| EC50 | 5 nM | To be determined |
| Z'-factor | > 0.6 | To be determined |
| Assay Window | 10-fold | To be determined |
Section 3: Other Enzyme Activity Assays (Phosphatase & Protease)
Should this compound target other enzyme classes, similar principles of using specific substrates that produce a detectable signal upon enzymatic activity can be applied.
Application Note: General Enzyme Assays in Cell Lysates
The activity of enzymes like phosphatases and proteases can be measured in cell lysates using colorimetric or fluorometric assays.[14][15] These assays utilize a substrate that, when cleaved by the enzyme, releases a chromophore or fluorophore.[16] The amount of product generated is directly proportional to the enzyme's activity.[17] It is crucial to select a substrate that is specific for the enzyme of interest to minimize off-target activity from other enzymes present in the lysate.[18]
Experimental Workflow: General Fluorometric Enzyme Assay
Caption: General workflow for a fluorometric or colorimetric enzyme activity assay.
Protocol: Acid Phosphatase Activity Assay (Example)
This protocol is an example of a colorimetric enzyme assay that can be adapted for other enzymes.
Materials:
-
Cell lysates prepared as previously described.
-
Acid Phosphatase Assay Buffer.
-
p-Nitrophenyl phosphate (pNPP) substrate.
-
Stop Solution (e.g., 0.1 N NaOH).
-
96-well clear flat-bottom plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Sample Preparation: Add 10-50 µL of cell lysate to wells of a 96-well plate. Adjust the volume with Assay Buffer.
-
Substrate Addition: Add pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Stop Reaction: Add Stop Solution to each well to stop the enzymatic reaction and develop the color.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity. Compare the activity in this compound-treated samples to untreated controls.
Data Presentation: General Enzyme Inhibition
| Parameter | Control Inhibitor (e.g., Okadaic Acid for PP2A) | This compound (Hypothetical Data) |
| Target Enzyme | Protein Phosphatase 2A | To be determined |
| IC50 | 1 nM | To be determined |
| Linear Range | 0.1 - 10 U/L | To be determined |
| Detection Limit | 0.05 U/L | To be determined |
Conclusion
The protocols and application notes provided offer a robust starting point for characterizing the activity of this compound in a cell lysate context. The choice of assay will ultimately depend on the molecular target of the compound. Once the target is identified, these general methodologies can be further optimized for substrate specificity, buffer conditions, and kinetic parameters to ensure accurate and reproducible measurement of this compound's cellular activity.
References
- 1. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. IP-Kinase Assay [bio-protocol.org]
- 7. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.6. HTRF cAMP assay [bio-protocol.org]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protease Activity Assay Kit. FITC-Casein method. (ab111750) | Abcam [abcam.com]
- 17. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of proteasome activity in cell lysates and tissue homogenates using peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging in Lung Inflammation Models
Disclaimer: No specific information was found for a compound designated "LAS195319" in the context of in vivo imaging in lung inflammation models based on the conducted search. The following application notes and protocols are a synthesis of established methods for in vivo imaging in lung inflammation research, drawn from publicly available scientific literature. These can serve as a guide for researchers, scientists, and drug development professionals in this field.
Introduction to In Vivo Imaging in Lung Inflammation
In vivo imaging techniques are powerful tools for the non-invasive monitoring and quantification of inflammatory processes within the lungs of living organisms.[1][2][3] These methods allow for real-time assessment of disease progression, therapeutic efficacy, and the underlying biological mechanisms of lung inflammation.[4][5] Key imaging modalities include bioluminescence imaging (BLI), positron emission tomography (PET), and computed tomography (CT).[1][4][5][6] These techniques provide valuable insights into cellular and molecular events, complementing traditional invasive methods like bronchoalveolar lavage (BAL) and histology.[1][6]
Application Note: Bioluminescence Imaging (BLI) for Monitoring Neutrophilic Inflammation
Bioluminescence imaging is a highly sensitive technique for tracking specific biological processes, such as the activation of inflammatory pathways. One common application is the use of transgenic mouse models expressing a luciferase reporter gene under the control of an inflammation-responsive promoter, such as that for Interleukin-8 (IL-8), a key chemokine in neutrophil recruitment.[1]
Signaling Pathway: IL-8 Promoter Activation in Lung Inflammation
The diagram below illustrates a simplified signaling cascade leading to the activation of the IL-8 promoter and subsequent luciferase expression in a transgenic model, resulting in a detectable bioluminescent signal upon administration of luciferin.
References
- 1. In vivo imaging of the lung inflammatory response to Pseudomonas aeruginosa and its modulation by azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Imaging of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging of lung inflammation with neutrophil-specific 68Ga nano-radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Imaging and Biological Assessment: Platforms to Evaluate Acute Lung Injury and Inflammation [frontiersin.org]
- 5. PET/CT in nononcological lung diseases: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LAS195319 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LAS195319. The information is designed to help optimize experimental conditions and address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 of 0.5 nM.[1][2][3] It has weak inhibitory effects on PI3Kβ and PI3Kγ, and no activity against PI3Kα.[3] PI3Kδ is a key enzyme in the signaling pathways of immune cells.[2][4] By inhibiting PI3Kδ, this compound modulates the function of various immune cells, including B-cells, T-cells, mast cells, and neutrophils, which are involved in inflammatory and allergic responses.[2][5][6] It has been developed as an inhaled treatment for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][4][7]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: A good starting point for in vitro experiments is to test a range of concentrations around the IC50 value. Given the potent IC50 of 0.5 nM for this compound, a serial dilution covering a broad range is recommended to determine the optimal concentration for your specific cell line and assay. It is advisable to start with a concentration range that spans several orders of magnitude, for instance, from 0.01 nM to 100 nM, to establish a dose-response curve.
Q3: What solvent should I use to dissolve this compound?
A3: While the specific solubility of this compound is not detailed in the provided search results, compounds of this nature are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound solutions?
A4: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on my cells. | - Concentration is too low: The concentration of this compound may be below the effective range for your specific cell type or assay. - Incorrect cell type: The cell line you are using may not have an active PI3Kδ signaling pathway. - Compound degradation: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1 µM). - Confirm that your cell line expresses PI3Kδ and that this pathway is relevant to the biological process you are studying. - Prepare a fresh stock solution of this compound and repeat the experiment. |
| High levels of cell death or cytotoxicity observed. | - Concentration is too high: The concentration of this compound may be in the toxic range for your cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Off-target effects: At very high concentrations, the compound may have off-target effects leading to cytotoxicity.[8] | - Lower the concentration range in your dose-response experiment. - Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO). - Use the lowest effective concentration that produces the desired biological effect to minimize potential off-target effects.[8] |
| Inconsistent results between experiments. | - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. - Variations in incubation time: The duration of exposure to the compound can influence the results. | - Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase.[9] - Calibrate your pipettes and use careful technique when preparing dilutions. - Standardize the incubation time for all experiments. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method for determining the optimal working concentration of this compound by assessing its effect on cell viability.
1. Materials:
-
This compound
-
Appropriate cell line (e.g., a lymphocyte or mast cell line with active PI3Kδ signaling)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
2. Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh, pre-warmed complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (this should be optimized for your cell line).
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment (for adherent cells).
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of working concentrations. A common approach is a 10-fold dilution series followed by finer 2- or 3-fold dilutions around the expected effective concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add the different concentrations of this compound to the wells in triplicate or quadruplicate.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the dilutions.
-
Untreated control: Cells in culture medium only.
-
Positive control (for cytotoxicity): A known cytotoxic agent.
-
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Visualizations
Signaling Pathway of PI3Kδ Inhibition by this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. Discovery of a Novel Inhaled PI3Kδ Inhibitor for the Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize off-target effects of LAS195319
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of LAS195319. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell signaling, proliferation, and function.
Q2: What are the known off-target effects of this compound?
Direct experimental studies detailing the comprehensive off-target profile of this compound are not extensively published in the public domain. However, initial characterization has shown that while this compound is highly selective for PI3Kδ, it exhibits weak inhibitory activity against PI3Kβ and PI3Kγ isoforms at concentrations greater than 20-fold higher than its IC50 for PI3Kδ.[1] It reportedly has no activity against the PI3Kα isoform.[1] Off-target effects could potentially arise from the inhibition of these other PI3K isoforms, especially at higher concentrations.
Q3: What are the potential consequences of off-target inhibition of PI3Kβ and PI3Kγ?
Inhibition of PI3Kβ has been associated with effects on glucose metabolism and platelet function. Off-target inhibition of PI3Kγ, which is also involved in immune and inflammatory responses, could lead to broader immunosuppressive effects than intended with selective PI3Kδ inhibition.
Troubleshooting Guide
This section provides guidance on how to address specific unexpected results or potential off-target effects during your experiments with this compound.
Issue 1: Unexpected effects on non-hematopoietic cells.
-
Question: I am observing effects of this compound in a cell line that does not express high levels of PI3Kδ. What could be the cause?
-
Answer: This could be due to off-target inhibition of other PI3K isoforms, particularly PI3Kβ, which is more ubiquitously expressed. It is crucial to confirm the expression levels of all Class I PI3K isoforms in your experimental system.
Issue 2: Inconsistent results between in vitro and in vivo studies.
-
Question: The cellular potency of this compound in my assays does not correlate with the observed in vivo efficacy or toxicity. Why might this be?
-
Answer: Discrepancies between in vitro and in vivo results can arise from differences in drug metabolism, pharmacokinetics, and the complex interplay of different cell types in vivo. Off-target effects that are not apparent in a simplified cellular model may become evident in a whole organism.
Issue 3: Observed toxicity at higher concentrations.
-
Question: I am observing cellular toxicity or animal model side effects at higher doses of this compound. Is this expected?
-
Answer: Increased toxicity at higher concentrations is a common concern and can be a result of off-target pharmacology. As the concentration of this compound increases, the likelihood of inhibiting PI3Kβ and PI3Kγ, as well as other unforeseen off-target kinases, also increases.
Data Summary
The following table summarizes the known selectivity profile of this compound.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.5 | - |
| PI3Kβ | >10 | >20-fold |
| PI3Kγ | >10 | >20-fold |
| PI3Kα | Not Active | - |
| pAkt (Thr308) in THP-1 cells | 2.7 | - |
Data sourced from the MOLNOVA datasheet for this compound.[1]
Experimental Protocols
To minimize and characterize the off-target effects of this compound, the following experimental approaches are recommended:
1. Dose-Response Curve Analysis in Relevant Cell Lines
-
Objective: To determine the optimal concentration range of this compound that maintains on-target efficacy while minimizing off-target effects.
-
Methodology:
-
Select a panel of cell lines with varying expression levels of PI3K isoforms (δ, β, γ, and α).
-
Treat the cells with a broad range of this compound concentrations (e.g., from 0.1 nM to 10 µM).
-
Measure the inhibition of the PI3K pathway by quantifying the phosphorylation of downstream effectors such as Akt (at both Ser473 and Thr308) and S6 ribosomal protein using Western blotting or ELISA.
-
Determine the IC50 values in each cell line. A significantly lower IC50 in PI3Kδ-expressing cells compared to others will confirm on-target selectivity.
-
2. Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC50 determinations to quantify the potency of the off-target interaction.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement and identify off-target binding in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of PI3Kδ and other potential off-target proteins by Western blotting or mass spectrometry. Binding of this compound will stabilize PI3Kδ, leading to a higher melting temperature.
-
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
References
Technical Support Center: Enhancing Inhaled LAS195319 Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the systemic bioavailability of inhaled LAS195319 in rat models. As "this compound" is a placeholder for a hypothetical drug candidate, this guide leverages established principles and data from various inhaled compounds to offer broadly applicable advice.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during in vivo inhalation studies in rats that may lead to low or variable systemic bioavailability of a test compound like this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Systemic Bioavailability | Poor Aerosol Properties: Suboptimal particle size distribution (particles >5 µm or <0.5 µm) leading to poor lung deposition. | - Optimize Formulation: Micronize the drug substance to achieve a mass median aerodynamic diameter (MMAD) between 1-3 µm for deep lung deposition.[1] - Utilize Advanced Formulations: Consider formulating this compound into nanoparticles or liposomes to improve lung retention and absorption.[2] - Employ Excipients: Use carriers like lactose or mannitol to improve powder dispersibility for dry powder inhalers (DPIs). |
| Low Aqueous Solubility: The compound does not dissolve efficiently in the lung lining fluid, limiting absorption. | - Formulation Strategies: Create a salt form of this compound if it is an ionizable molecule to enhance solubility. - Use of Surfactants: Incorporate biocompatible surfactants in liquid formulations to improve wetting and dissolution.[3] - Advanced Drug Delivery Systems: Formulate as a solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC) to enhance solubility and permeability. | |
| High Lipophilicity & Rapid Clearance: The compound is highly lipophilic, leading to rapid absorption but also fast clearance, or it is cleared by mucociliary action before it can be absorbed. | - Prodrug Approach: Design a more hydrophilic prodrug of this compound that is converted to the active compound in the lung or systemically. - Mucoadhesive Formulations: Incorporate mucoadhesive polymers like chitosan to increase residence time in the lungs.[3] - PEGylation: Conjugate with polyethylene glycol (PEG) to increase hydrodynamic size and prolong circulation time.[2] | |
| Inefficient Delivery Method: The chosen inhalation method (e.g., nose-only vs. intratracheal) may not be optimal for the formulation or study goals. | - Method Selection: For precise dosing and bypassing nasal deposition, consider intratracheal instillation. For conscious animal studies that mimic clinical use, optimize the nose-only inhalation system.[4][5] | |
| High Variability in Plasma Concentrations | Inconsistent Aerosol Generation: The device used for aerosolization produces a variable output. | - Device Calibration: Ensure the nebulizer or powder disperser is properly calibrated and functioning consistently. - Formulation Stability: Check for aggregation or sedimentation of the formulation during aerosolization. |
| Animal-to-Animal Variability: Differences in breathing patterns, stress levels, and anatomy among rats. | - Standardize Procedures: Acclimatize animals to restraint tubes for nose-only inhalation to reduce stress.[4] - Control Breathing Parameters: For anesthetized animals, use a ventilator to ensure consistent breathing patterns. | |
| Imprecise Dosing Technique: Inconsistent administration, especially with intratracheal instillation. | - Refine Technique: Use a well-defined, standardized procedure for intratracheal administration, including consistent volume and speed of instillation. | |
| Unexpectedly Rapid Absorption and Elimination | High Permeability: The compound rapidly crosses the pulmonary epithelium but is also quickly cleared from circulation. | - Sustained-Release Formulation: Develop a formulation that releases the drug over an extended period, such as encapsulation in biodegradable polymers (e.g., PLGA).[2] |
| First-Pass Metabolism: Although less extensive than in the liver, some metabolic activity in the lung can occur. | - Identify Metabolites: Analyze plasma and lung tissue for potential metabolites of this compound. - Prodrug Strategy: Design a prodrug that is resistant to pulmonary metabolism but is activated systemically. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good target for the Mass Median Aerodynamic Diameter (MMAD) for a dry powder formulation of this compound to maximize deep lung deposition in rats?
A1: For deep lung deposition, the ideal MMAD is generally considered to be between 1 and 3 micrometers. Particles larger than 5 µm tend to deposit in the upper airways and be cleared by the mucociliary escalator, while particles smaller than 0.5 µm may be exhaled.
Q2: My compound, this compound, has very low aqueous solubility. What are the first steps I should take to improve its bioavailability after inhalation?
A2: The initial steps should focus on improving the dissolution rate in the limited volume of lung lining fluid. Micronization of the drug powder is a primary strategy to increase the surface area for dissolution.[2] Concurrently, exploring formulations such as co-milling with hydrophilic excipients or creating a nanosuspension for nebulization can significantly enhance solubility and subsequent absorption.
Q3: Should I use nose-only inhalation or intratracheal instillation for my rat studies with this compound?
A3: The choice depends on your study's objective.
-
Intratracheal (IT) instillation is useful for precise dose delivery directly to the lungs, bypassing the nasal passages, which can be beneficial in early pharmacokinetic studies to understand pulmonary absorption without the confounding factor of nasal deposition.[5]
-
Nose-only inhalation in conscious rats more closely mimics the clinical route of administration and is preferred for later-stage efficacy and toxicology studies.[4] However, a significant portion of the dose may be lost in the nasal passages.
Q4: I am observing high variability in the plasma concentrations of this compound between individual rats in my nose-only inhalation study. What could be the cause and how can I mitigate this?
A4: High inter-animal variability is a common challenge in nose-only inhalation studies. Key factors include:
-
Animal Restraint and Stress: Rats that are not accustomed to the restraint tubes may experience stress, leading to altered breathing patterns and inconsistent aerosol deposition. A proper acclimatization period is crucial.
-
Breathing Patterns: Natural variations in tidal volume and breathing frequency among conscious animals will affect the inhaled dose.
-
Aerosol Chamber Dynamics: Ensure the exposure chamber provides a uniform aerosol concentration to all ports. To mitigate this, ensure all animals are properly acclimatized, monitor breathing parameters if possible, and validate the uniformity of your inhalation chamber.
Q5: How does the physicochemical nature of a compound like this compound influence its absorption from the lungs?
A5: The absorption of drugs from the lung is influenced by several physicochemical properties. Lipophilicity (logP), molecular weight, and polar surface area (PSA) are key determinants. Generally, more lipophilic, smaller molecules are absorbed more rapidly via transcellular passive diffusion. However, the pulmonary epithelium is also permeable to some larger and more polar molecules.[6][7]
Section 3: Data Presentation
Table 1: Physicochemical Properties and Pulmonary Bioavailability of Selected Drugs in Rats
This table provides data for several compounds, illustrating the relationship between their physicochemical properties and their bioavailability following pulmonary administration in rats. This can serve as a reference for predicting the behavior of a new chemical entity like this compound.
| Drug | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Pulmonary Bioavailability (%) | Reference |
| Talinolol | 361.48 | 2.1 | 97.8 | 81 | [6] |
| Losartan | 422.88 | 4.9 | 94.8 | 92 | [6] |
| Metoprolol | 267.36 | 1.9 | 50.7 | ~100 | [7] |
| Propranolol | 259.34 | 3.1 | 41.5 | ~100 | [7] |
| Atenolol | 266.34 | 0.2 | 93.8 | ~100 | [7] |
| Terbutaline | 225.29 | 0.4 | 84.4 | ~100 | [7] |
| Budesonide | 430.53 | 3.3 | 94.8 | - | [7] |
| Formoterol | 344.4 | 1.9 | 100.9 | - | [7] |
Note: Bioavailability data can vary based on the specific formulation and delivery method used.
Section 4: Experimental Protocols
Intratracheal Instillation of a Liquid Formulation in Anesthetized Rats
Objective: To deliver a precise dose of this compound solution or suspension directly into the lungs of an anesthetized rat.
Materials:
-
This compound formulation (solution or fine suspension)
-
Anesthetic (e.g., isoflurane)
-
Small animal laryngoscope or otoscope
-
Intratracheal aerosolizer (e.g., MicroSprayer®)
-
Syringe pump for controlled instillation speed
-
Angled restraint board
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Once a sufficient level of anesthesia is achieved (lack of pedal withdrawal reflex), place the animal in a supine position on the angled restraint board (approximately 45-degree angle, head up).[6]
-
Visualization of the Trachea: Gently open the rat's mouth and use the laryngoscope or otoscope to visualize the epiglottis and vocal cords.
-
Intubation and Instillation: Carefully insert the tip of the intratracheal aerosolizer through the vocal cords into the trachea.
-
Drug Administration: Administer the this compound formulation at a controlled, high speed (e.g., 40 mL/min) to ensure good distribution in the lungs.[6] A small volume (e.g., 1-2 mL/kg body weight) is typically used.
-
Recovery: Remove the aerosolizer and monitor the animal until it recovers from anesthesia.
Nose-Only Inhalation Exposure in Conscious Rats
Objective: To expose conscious, restrained rats to an aerosol of this compound.
Materials:
-
Nose-only inhalation chamber
-
Aerosol generator (nebulizer for liquids, or dry powder disperser)
-
Animal restraint tubes
-
Exhaust system with filters
Procedure:
-
Acclimatization: For several days prior to the study, acclimatize the rats to the restraint tubes for increasing durations to minimize stress during the experiment.
-
System Setup: Calibrate the aerosol generator to produce a stable and consistent aerosol of this compound with the desired particle size distribution and concentration. Connect the generator to the inhalation chamber.
-
Animal Loading: Place the rats into the restraint tubes and attach the tubes to the ports of the nose-only inhalation chamber. Ensure a secure fit so that only the nose is exposed to the test atmosphere.
-
Exposure: Start the aerosol generation and the chamber exhaust. Expose the animals for the predetermined duration (e.g., 30-60 minutes).
-
Post-Exposure: Turn off the aerosol generator. Allow fresh air to flow through the chamber for a few minutes to clear any remaining aerosol before removing the animals.
-
Monitoring: Monitor the animals for any adverse effects during and after exposure.
LC-MS/MS Analysis of this compound in Rat Plasma
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
Internal standard (a structurally similar compound to this compound)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate this compound and the internal standard from endogenous plasma components on the C18 column using a suitable mobile phase gradient.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank rat plasma.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Section 5: Visualizations
Experimental Workflow for Intratracheal Instillation Study
Experimental Workflow for Nose-Only Inhalation Study
Hypothetical Signaling Pathway for this compound
Disclaimer: As this compound is a hypothetical compound, the following diagram illustrates a representative G-protein coupled receptor (GPCR) signaling pathway, a common target for inhaled therapeutics like bronchodilators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmaceutical strategies to extend pulmonary exposure of inhaled medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhalationmag.com [inhalationmag.com]
- 6. Pulmonary absorption rate and bioavailability of drugs in vivo in rats: structure-absorption relationships and physicochemical profiling of inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refining LAS195319 delivery methods for targeted lung deposition
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining LAS195319 delivery methods for targeted lung deposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for delivering this compound to the lungs?
A1: The two primary methods for delivering this compound as an aerosol are via nebulization or as a dry powder inhaler (DPI).[1][2] Nebulizers generate a fine mist from a liquid formulation, which is suitable for a wide range of patients, including those who may have difficulty with the coordination required for other devices.[1][2] DPIs deliver the drug as a fine powder, which is aerosolized by the patient's inspiratory effort.[2][3] The choice between these methods depends on the physicochemical properties of this compound, the desired deposition profile, and the target patient population.
Q2: How does the particle size of this compound affect lung deposition?
A2: The aerodynamic particle size is a critical factor for achieving targeted lung deposition. Particles between 1-5 µm are generally considered optimal for reaching the deep lung, including the small airways and alveolar region. Larger particles (>5 µm) tend to impact in the oropharynx and upper airways, while smaller particles (<1 µm) may be exhaled without deposition.
Q3: What are common formulation strategies to enhance lung deposition of this compound?
A3: To improve lung deposition, this compound can be formulated into lipid nanoparticles (LNPs) or other carrier systems.[4] These formulations can protect the drug from degradation, improve its aerosolization properties, and facilitate uptake by target cells.[4] For DPIs, particle engineering techniques are employed to create formulations with optimal flow and dispersion characteristics.[1]
Q4: How can I assess the pharmacokinetic profile of this compound in the lungs?
A4: The pharmacokinetic profile of this compound in the lungs can be evaluated through preclinical studies in animal models.[5] This typically involves collecting bronchoalveolar lavage (BAL) fluid, lung homogenate, and plasma samples at various time points after administration to determine drug concentration.[5][6][7] These data help in understanding the absorption, distribution, metabolism, and elimination of the drug within the pulmonary system and systemically.[5]
Troubleshooting Guides
Issue 1: Low Lung Deposition Efficiency
| Potential Cause | Troubleshooting Steps |
| Inappropriate Particle Size Distribution | - For nebulizers, adjust formulation viscosity or nebulizer settings to achieve a Mass Median Aerodynamic Diameter (MMAD) between 1-5 µm.- For DPIs, ensure the particle engineering process and carrier blending yield the desired particle size for deep lung delivery. |
| Poor Aerosol Generation | - Check the functionality of the delivery device (nebulizer or DPI). Ensure it is generating a consistent aerosol.- For DPIs, the patient's inspiratory flow rate is crucial. The device's resistance should be matched to the capabilities of the target patient population.[3] |
| High Oropharyngeal Deposition | - Instruct on proper inhalation technique, including a slow, deep inhalation for nebulizers and a quick, forceful inhalation for DPIs.[2]- The use of a spacer device with a metered-dose inhaler (if applicable) can reduce upper airway deposition. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inhalation Profile in Animal Models | - Utilize a controlled ventilation system for precise delivery of the aerosol to anesthetized animals.- Ensure consistent placement of the delivery cannula or mask for each animal. |
| Formulation Instability | - Assess the stability of the this compound formulation under the conditions of aerosolization. Shear stress during nebulization or dispersion forces in DPIs can affect drug integrity.- For DPIs, control for humidity, as moisture can cause powder aggregation.[2] |
| Inconsistent Sample Collection | - Standardize the protocol for BAL fluid and lung tissue collection to ensure consistency across all subjects.- Use validated analytical methods for quantifying this compound in biological matrices. |
Quantitative Data Summary
The following tables summarize typical data that should be collected and analyzed during the development of an inhaled delivery system for a compound like this compound.
Table 1: In Vitro Aerosol Performance of this compound Formulations
| Delivery Device | Formulation | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (<5 µm) (%) |
| Vibrating Mesh Nebulizer | 2 mg/mL this compound in Saline | 3.5 | 1.8 | 65 |
| Dry Powder Inhaler | 5% this compound with Lactose Carrier | 2.8 | 2.1 | 45 |
Table 2: Lung Pharmacokinetics of Inhaled this compound in a Rodent Model
| Time Point | Lung Tissue Concentration (ng/g) | BAL Fluid Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| 0.5 hr | 1500 | 800 | 50 |
| 2 hr | 950 | 450 | 120 |
| 6 hr | 400 | 150 | 80 |
| 24 hr | 50 | 10 | 5 |
Experimental Protocols
Protocol 1: Aerodynamic Particle Size Distribution Analysis
This protocol describes the use of a cascade impactor to determine the aerodynamic particle size distribution of aerosolized this compound.
-
Apparatus Setup: Assemble the cascade impactor according to the manufacturer's instructions. Ensure all stages are clean and coated with a suitable substrate to prevent particle bounce.
-
Sample Preparation: Prepare the this compound formulation for aerosolization in the chosen delivery device (nebulizer or DPI).
-
Aerosol Generation: Actuate the delivery device to release the aerosol into the induction port of the cascade impactor at a controlled flow rate.
-
Sample Collection: After aerosolization is complete, disassemble the impactor.
-
Drug Quantification: Rinse each stage and the filter with a suitable solvent to recover the deposited this compound. Quantify the amount of drug on each stage using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the mass of this compound deposited on each stage and determine the MMAD, GSD, and fine particle fraction.
Protocol 2: In Vivo Lung Deposition and Pharmacokinetics in a Rodent Model
This protocol outlines a method for assessing the lung deposition and pharmacokinetic profile of this compound following inhalation in rodents.
-
Animal Preparation: Anesthetize the animal and place it in a supine position. Intubate the animal with an appropriate endotracheal tube.
-
Aerosol Administration: Connect the endotracheal tube to a ventilator and aerosol delivery system. Administer the this compound aerosol for a predetermined duration.
-
Sample Collection: At designated time points post-exposure, collect blood samples via cardiac puncture or a cannulated vessel. Perform a bronchoalveolar lavage by instilling and withdrawing a fixed volume of saline into the lungs. Subsequently, perfuse the lungs and harvest the tissue.
-
Sample Processing: Process the blood to obtain plasma. Centrifuge the BAL fluid to separate cells from the supernatant. Homogenize the lung tissue.
-
Drug Quantification: Analyze the concentration of this compound in plasma, BAL fluid, and lung homogenate using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the concentration-time data for each matrix and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Experimental workflow for developing an inhaled this compound product.
Caption: Troubleshooting logic for low lung deposition of this compound.
References
- 1. Dry powder inhalers: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dry Powder Inhaler: Benefits and How to Use [healthline.com]
- 3. jpharmsci.com [jpharmsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Model-Based Drug Development in Pulmonary Delivery: Pharmacokinetic Analysis of Novel Drug Candidates for Treatment of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung pharmacokinetics of inhaled and systemic drugs: A clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mitigating potential side effects of LAS195319 in animal studies
Technical Support Center: LAS195319
Disclaimer: There is no publicly available information for a compound designated "this compound." This technical support guide has been developed for a hypothetical Lysophosphatidic Acid Receptor 1 (LPAR1) antagonist, herein named this compound. The potential side effects and mitigation strategies described are based on the known class effects and preclinical data of other LPAR1 antagonists.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). LPAR1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand lysophosphatidic acid (LPA), mediates a variety of cellular responses including cell proliferation, migration, and survival.[5][6][7] In pathological conditions such as fibrosis, the LPA-LPAR1 signaling axis is often dysregulated.[7][8] this compound works by binding to LPAR1 and competitively inhibiting its activation by LPA, thereby blocking downstream signaling cascades implicated in fibrotic diseases.[7]
Q2: What are the intended therapeutic applications of this compound in animal studies?
A2: this compound is primarily investigated for its anti-fibrotic potential in various organ systems, including the lungs, liver, and kidneys.[7] Animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis, are commonly used to evaluate the efficacy of LPAR1 antagonists like this compound.[9]
Q3: How should this compound be stored and reconstituted?
A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For in vivo studies, it is typically reconstituted in a vehicle such as 0.5% (w/v) methylcellulose. The reconstituted solution should be prepared fresh daily. Please refer to the specific batch's Certificate of Analysis for detailed instructions.
Q4: Are there any known class-specific side effects of LPAR1 antagonists I should be aware of?
A4: While LPAR1 antagonism itself is the intended therapeutic action, some compounds in this class have been associated with off-target effects in preclinical and clinical studies. Notably, hepatobiliary toxicity was observed with the first-generation LPAR1 antagonist, BMS-986020, which was determined to be unrelated to LPAR1 antagonism but rather due to inhibition of bile acid transporters.[1][2][3][4] Therefore, careful monitoring of liver function is recommended during in vivo studies with any new LPAR1 antagonist.
Troubleshooting Guides
Issue: Unexpected Hepatobiliary Abnormalities Observed in Animal Studies
This guide provides a structured approach to identifying, characterizing, and mitigating potential hepatobiliary side effects during preclinical studies with this compound.
1. Initial Observation & Confirmation
-
Symptom: Animals treated with this compound exhibit signs of distress, such as weight loss, lethargy, or abdominal swelling. Routine serology reveals elevated liver enzymes.
-
Action: Immediately collect blood samples from a subset of affected and control animals for a comprehensive liver function panel.
2. Biomarker Analysis
-
Question: Are the observed elevations in liver enzymes statistically significant and dose-dependent?
-
Methodology: Measure key serum biomarkers of liver injury.
-
Hepatocellular Injury: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
Cholestasis: Alkaline Phosphatase (ALP), Total Bilirubin (TBIL).
-
Bile Acid Homeostasis: Total Bile Acids (TBA).
-
-
Data Interpretation: Compare the results against a vehicle-treated control group. A dose-dependent increase in these markers is suggestive of a compound-related effect.
Data Presentation: Hypothetical Liver Function Data in a 14-Day Rodent Study
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| ALT (U/L) | 45 ± 8 | 52 ± 10 | 150 ± 25 | 450 ± 60** |
| AST (U/L) | 60 ± 12 | 75 ± 15 | 220 ± 30 | 610 ± 85 |
| ALP (U/L) | 150 ± 20 | 180 ± 25 | 400 ± 45* | 850 ± 110 |
| TBA (µmol/L) | 8 ± 3 | 12 ± 4 | 45 ± 11 | 120 ± 22** |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
3. Histopathological Examination
-
Question: Is there microscopic evidence of liver damage?
-
Methodology: At the study endpoint, collect liver tissue for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E).
-
Key Pathological Findings to Assess:
-
Hepatocellular necrosis or apoptosis
-
Bile duct hyperplasia
-
Cholestasis (bile plugs in canaliculi)
-
Inflammatory cell infiltration
-
4. Potential Mitigation Strategies
-
Hypothesis: The observed hepatotoxicity may be due to off-target inhibition of bile acid transporters, similar to previously studied LPAR1 antagonists.[1][3] Co-administration of a compound that promotes bile flow or protects hepatocytes could mitigate this effect.
-
Experimental Approach: In a follow-up study, administer this compound with and without a potential mitigating agent, such as Ursodeoxycholic Acid (UDCA), a hydrophilic bile acid known to have cytoprotective and choleretic effects.
Data Presentation: Hypothetical Effect of a Mitigating Agent (MA) on Liver Biomarkers
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (100 mg/kg) + MA (50 mg/kg) |
| ALT (U/L) | 42 ± 9 | 465 ± 55 | 180 ± 30# |
| ALP (U/L) | 155 ± 22 | 870 ± 120 | 350 ± 40# |
| TBA (µmol/L) | 9 ± 2 | 125 ± 25 | 55 ± 15# |
| #p<0.01 vs. This compound alone. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Serum Biomarker Analysis for Liver Function in Rodents
-
Blood Collection: Collect whole blood via cardiac puncture (terminal procedure) or tail vein sampling into serum separator tubes.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Serum Extraction: Carefully aspirate the supernatant (serum) and transfer to a clean microcentrifuge tube.
-
Analysis: Use a veterinary clinical chemistry analyzer or commercially available ELISA kits to quantify ALT, AST, ALP, and Total Bile Acids according to the manufacturer's instructions.
-
Data Normalization: Ensure all measurements are compared to a concurrently run vehicle control group to account for baseline variability.
Protocol 2: Liver Tissue Collection and Histopathology
-
Euthanasia and Perfusion: Euthanize the animal according to approved institutional guidelines. Perform a cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the liver.
-
Tissue Dissection: Carefully dissect the entire liver. Note any macroscopic abnormalities (color, texture, nodules).
-
Sectioning: Take representative sections from each lobe of the liver. The sections should be no more than 5 mm thick.
-
Fixation: Immediately place the tissue sections in a container with at least 10 times their volume of 10% neutral buffered formalin. Fix for 24-48 hours at room temperature.
-
Processing and Staining: Following fixation, tissues should be processed through graded alcohols and xylene, embedded in paraffin, sectioned at 4-5 µm, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides in a blinded manner for evidence of hepatocellular injury, cholestasis, inflammation, and other abnormalities.
Visualizations
Signaling Pathways and Workflows
References
- 1. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative activation of divergent pathways by LPAR1 and LPAR2 receptors in fibrotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPAR1 - Wikipedia [en.wikipedia.org]
- 7. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 8. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - UCL Discovery [discovery.ucl.ac.uk]
- 9. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Duration of Novel Anti-inflammatory Agents in Preclinical Chronic Inflammation Models
Disclaimer: Information regarding a specific compound designated "LAS195319" is not publicly available. The following guide provides a general framework for determining the optimal treatment duration for a hypothetical anti-inflammatory compound, referred to as "Compound X," in the context of preclinical chronic inflammation models. The principles and methodologies described are based on established practices in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when establishing the initial treatment duration for Compound X in a chronic inflammation model?
A1: Several factors should be considered to establish an appropriate initial treatment duration for Compound X:
-
Pharmacokinetics (PK) of Compound X: The half-life, time to reach steady-state concentration, and overall exposure (AUC) of Compound X are critical. A longer half-life may allow for less frequent dosing and potentially a shorter treatment duration to observe an effect, while a shorter half-life might necessitate a longer duration to maintain therapeutic levels.
-
Pharmacodynamics (PD) of Compound X: The time it takes for Compound X to engage its target and elicit a measurable biological response is crucial. This can be assessed through biomarker analysis.
-
The specific chronic inflammation model used: Different models have varying timelines for disease progression and establishment of a chronic state.[1][2][3] The treatment should be initiated when chronic inflammation is well-established and continue for a duration sufficient to observe a therapeutic effect on relevant pathological features.
-
Mechanism of action of Compound X: If Compound X targets a specific signaling pathway, the duration should be sufficient to observe downstream effects on inflammatory mediators and cellular infiltration.
-
Published data on similar compounds: Reviewing literature for compounds with similar mechanisms or in similar disease models can provide a valuable starting point for determining treatment duration.
Q2: How can I assess the efficacy of different treatment durations of Compound X?
A2: A multi-faceted approach is recommended to evaluate the efficacy of varying treatment durations:
-
Histopathological Analysis: Compare tissue sections from treated and control groups to assess changes in inflammatory cell infiltration, tissue damage, and other relevant pathological hallmarks of the specific chronic inflammation model.
-
Biomarker Analysis: Measure the levels of key pro-inflammatory and anti-inflammatory cytokines, chemokines, and other relevant biomarkers in tissue homogenates, serum, or plasma. This can provide a quantitative measure of the anti-inflammatory effect.
-
Clinical Scoring: In models where applicable (e.g., collagen-induced arthritis), use established clinical scoring systems to assess disease severity and progression over time.
-
Functional Assessments: Depending on the model, functional readouts can be highly informative. For example, in a model of inflammatory bowel disease, this could include monitoring body weight and stool consistency.
Q3: When should I consider extending or shortening the treatment duration of Compound X in my chronic inflammation model?
A3: The decision to adjust treatment duration should be data-driven:
-
Extend the duration if:
-
A partial but not statistically significant therapeutic effect is observed.
-
Pharmacodynamic markers show target engagement, but downstream clinical or pathological improvements are delayed.
-
The chronic inflammation in the control group continues to progress throughout the initial treatment period.
-
-
Shorten the duration if:
-
A robust and statistically significant therapeutic effect is achieved early in the treatment period and is sustained.
-
Evidence of toxicity or adverse effects emerges with longer treatment.
-
The goal is to model a short-term intervention or to understand the minimum duration required for efficacy.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No therapeutic effect observed at any treatment duration. | - Insufficient dose or target engagement.- Inappropriate route of administration or dosing frequency.- The chosen chronic inflammation model is not relevant to the compound's mechanism of action.- The treatment was initiated too late in the disease progression. | - Conduct a dose-response study to confirm adequate target engagement.- Re-evaluate the PK/PD data to optimize the dosing regimen.- Consider testing Compound X in an alternative, more appropriate model.- Initiate treatment at an earlier stage of disease development. |
| Initial therapeutic effect wanes over time despite continued treatment. | - Development of tachyphylaxis or tolerance.- Activation of compensatory inflammatory pathways.[4] - Altered metabolism of Compound X over time. | - Include washout groups in your study design to assess rebound effects.- Investigate potential compensatory mechanisms through broader biomarker profiling.- Analyze plasma concentrations of Compound X at different time points to check for changes in exposure. |
| High variability in response between animals within the same treatment group. | - Inconsistent drug administration.- Biological variability in the animal model.- Differences in the severity of inflammation at the start of treatment. | - Ensure consistent and accurate dosing technique.- Increase the number of animals per group to improve statistical power.- Stratify animals based on baseline disease severity before randomization. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Objective: To determine the optimal dose range, pharmacokinetics, and pharmacodynamics of Compound X.
-
Animal Model: Select a relevant chronic inflammation model (e.g., lipopolysaccharide (LPS)-induced chronic inflammation).[1]
-
Groups:
-
Vehicle Control
-
Compound X (Low Dose)
-
Compound X (Mid Dose)
-
Compound X (High Dose)
-
-
Procedure:
-
Administer a single dose of Compound X or vehicle to each group.
-
Collect blood samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile (Cmax, Tmax, half-life).
-
At a predetermined time point post-dose based on expected Tmax, collect tissue samples to measure target engagement and downstream biomarker modulation (e.g., phosphorylation of a target kinase, expression of inflammatory genes).
-
-
Data Analysis: Analyze plasma concentrations of Compound X to determine key PK parameters. Correlate these with the observed pharmacodynamic effects to establish a dose-response relationship.
Protocol 2: Efficacy Study with Variable Treatment Durations
-
Objective: To determine the optimal treatment duration of Compound X for therapeutic efficacy.
-
Animal Model: Utilize the same chronic inflammation model as in Protocol 1.
-
Groups:
-
Vehicle Control (treated for the maximum duration)
-
Compound X (Optimal Dose from Protocol 1) - Short Duration (e.g., 7 days)
-
Compound X (Optimal Dose) - Medium Duration (e.g., 14 days)
-
Compound X (Optimal Dose) - Long Duration (e.g., 28 days)
-
-
Procedure:
-
Induce chronic inflammation in all animals.
-
Begin treatment at a time point when chronic inflammation is established.
-
Administer Compound X or vehicle daily for the specified duration.
-
Monitor clinical signs and body weight throughout the study.
-
At the end of each treatment period, collect blood and tissue samples for biomarker analysis and histopathology.
-
-
Data Analysis: Compare the efficacy readouts (histology, biomarkers, clinical scores) between the different treatment duration groups and the vehicle control.
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X
| Parameter | Value |
| Half-life (t½) | 12 hours |
| Time to Max Concentration (Tmax) | 2 hours |
| Bioavailability (Oral) | 60% |
| Time to Steady State | ~2.5 days |
Table 2: Hypothetical Biomarker Modulation in Response to Compound X Treatment (14-day duration)
| Biomarker | Vehicle Control (pg/mL) | Compound X (pg/mL) | % Change |
| TNF-α | 150 ± 25 | 50 ± 10 | -67% |
| IL-6 | 200 ± 30 | 75 ± 15 | -62.5% |
| IL-10 | 50 ± 10 | 120 ± 20 | +140% |
Visualizations
Caption: Workflow for Determining Optimal Treatment Duration.
Caption: Potential Mechanism of Action for Compound X.
References
- 1. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental animal models of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Therapy in Chronic Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of PI3Kδ-Selective Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of a hypothetical PI3Kδ-selective inhibitor, herein referred to as PI3Kδ-selective inhibitor (e.g., LAS195319-like) , for PI3Kδ over other isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the typical isoform selectivity profile for a potent PI3Kδ-selective inhibitor?
A1: A highly selective PI3Kδ inhibitor will demonstrate significantly lower IC50 values for PI3Kδ compared to other Class I PI3K isoforms (α, β, and γ). The table below presents a typical selectivity profile based on published data for various PI3Kδ-selective inhibitors.[1][2][3][4]
Q2: Why is isoform selectivity crucial when studying PI3Kδ?
A2: The four Class I PI3K isoforms have distinct and sometimes non-redundant roles in cellular signaling.[2][5] PI3Kα and PI3Kβ are ubiquitously expressed and central to processes like insulin signaling and cell growth, while PI3Kδ and PI3Kγ are more specifically expressed in hematopoietic cells and play key roles in immune cell function.[2] High selectivity for PI3Kδ is essential to accurately dissect its specific biological functions and to minimize off-target effects that could arise from inhibiting other isoforms, which can lead to misleading experimental results and potential toxicity in therapeutic applications.
Q3: What are the recommended initial concentration ranges for in vitro kinase assays with a novel PI3Kδ-selective inhibitor?
A3: For initial in vitro kinase assays, it is recommended to use a wide concentration range of the inhibitor to determine the IC50 value accurately. A common starting point is a serial dilution from 10 µM down to the low nanomolar or picomolar range. The specific range should bracket the expected IC50 for PI3Kδ while also being broad enough to assess activity against other isoforms.
Q4: How can I confirm that the observed cellular effects are due to PI3Kδ inhibition and not off-target effects?
A4: To confirm on-target activity in a cellular context, it is advisable to use multiple experimental approaches. These can include:
-
Western Blotting: Assess the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A selective PI3Kδ inhibitor should reduce phosphorylation of these proteins in a dose-dependent manner in PI3Kδ-dependent cell lines.
-
Cell-Based Isoform-Specific Assays: Utilize cell lines with known dependencies on specific PI3K isoforms. For instance, certain B-cell lymphoma lines are highly dependent on PI3Kδ signaling.[1][2]
-
Rescue Experiments: In some systems, it may be possible to perform rescue experiments by overexpressing a constitutively active form of PI3Kδ to see if it reverses the inhibitor's effects.
-
Use of Control Compounds: Compare the cellular effects of your selective inhibitor with those of pan-PI3K inhibitors (like wortmannin or LY294002) and inhibitors selective for other isoforms.
Data Presentation
Table 1: Representative Isoform Selectivity Profile of a PI3Kδ-Selective Inhibitor
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kα | 820 | 328-fold |
| PI3Kβ | 565 | 226-fold |
| PI3Kγ | 89 | 35.6-fold |
| PI3Kδ | 2.5 | - |
Note: These values are representative and compiled from literature on various PI3Kδ inhibitors for illustrative purposes.[1][2]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 values of a test compound against different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K Reaction Buffer
-
PIP2:PS Lipid Kinase Substrate
-
ATP
-
Test compound (e.g., PI3Kδ-selective inhibitor)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute these stocks into the PI3K Reaction Buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate. b. Add 2.5 µL of the appropriate PI3K isoform diluted in PI3K Reaction Buffer to each well. c. Initiate the kinase reaction by adding 5 µL of a mix of PIP2:PS substrate and ATP (at a concentration near the Km for each isoform) in PI3K Reaction Buffer. d. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Western Blot Assay for PI3K Pathway Inhibition
This protocol describes how to assess the inhibition of PI3K signaling in a cellular context.
Materials:
-
PI3Kδ-dependent cell line (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed the cells in appropriate culture plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal PI3K signaling. c. Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours. d. Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting Guide
Issue 1: High IC50 value for PI3Kδ in the biochemical assay.
| Possible Cause | Troubleshooting Step |
| Inactive compound | Verify the chemical integrity and purity of the compound. |
| Suboptimal assay conditions | Ensure the ATP concentration is near the Km for PI3Kδ. Optimize the enzyme and substrate concentrations. |
| Incorrect buffer components | Check the composition of the reaction buffer. Some components might interfere with the inhibitor's activity. |
| Degraded enzyme | Use a fresh aliquot of the recombinant PI3Kδ enzyme. |
Issue 2: Lack of dose-dependent inhibition of Akt phosphorylation in the cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low cell permeability of the compound | Consider modifying the compound's structure to improve permeability or use a higher concentration range. |
| PI3Kδ is not the primary isoform driving Akt phosphorylation in the chosen cell line | Use a cell line with confirmed PI3Kδ dependency. Test other PI3K isoform-selective inhibitors to understand the signaling pathway in your cell model. |
| Insufficient stimulation of the PI3K pathway | Optimize the concentration and incubation time of the stimulating agonist. |
| Compound instability in cell culture media | Assess the stability of your compound in the media over the course of the experiment. |
Issue 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
| Cellular heterogeneity | Ensure a homogenous cell population and consistent cell passage number. |
| Variability in reagent preparation | Prepare fresh reagents for each experiment and ensure they are thoroughly mixed. |
Visualizations
Caption: PI3K Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Caption: Troubleshooting Decision Tree.
References
- 1. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The PI3K/AKT/mTOR Signaling Pathway and the Role of PI3Kδ Inhibitors
A Comparative Guide to the Efficacy of PI3Kδ Inhibitors, Including LAS195319 (Nemiralisib)
This guide provides a detailed comparison of the efficacy of various phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for researchers, scientists, and drug development professionals. While the primary focus is on comparing this compound (also known as Nemiralisib or GSK2269557) with other inhibitors of the same class, it is important to note that the development of Nemiralisib has predominantly centered on inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), with limited publicly available data on its efficacy in oncology settings.[1][2][3][4] In contrast, other PI3Kδ inhibitors have been extensively studied in hematologic malignancies.
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates essential cellular functions, including proliferation, survival, and metabolism.[5][6] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks includes four isoforms: α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is primarily restricted to hematopoietic cells.[7] This restricted expression pattern makes PI3Kδ a particularly attractive target for hematologic malignancies, as its inhibition is expected to have a more focused effect on immune cells, including malignant B-cells, with potentially fewer off-target effects.[7][8]
PI3Kδ inhibitors function by blocking the catalytic activity of the p110δ subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (mTOR).[7] The ultimate effect is the induction of apoptosis and inhibition of proliferation in cancer cells that are dependent on this pathway for their growth and survival.[9]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kδ inhibitors.
Comparative Efficacy of PI3Kδ Inhibitors in Oncology
While direct comparative data for Nemiralisib in oncology is lacking, a comparison of other prominent PI3Kδ inhibitors can be made based on their performance in clinical trials for various hematologic malignancies.
| Inhibitor | Approved Indication(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Toxicities |
| Idelalisib | Relapsed Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL) (some indications later withdrawn)[10] | CLL (with rituximab): 81%[9] | CLL (with rituximab): 19.4 months[10] | Diarrhea/colitis, transaminitis, pneumonitis, rash[9][11] |
| Duvelisib | Relapsed/refractory CLL/SLL, FL (some indications later withdrawn)[10] | CLL/SLL: 74%[7] | CLL/SLL: 13.3 months[7] | Diarrhea, neutropenia, rash, transaminitis[11] |
| Umbralisib | Relapsed/refractory Marginal Zone Lymphoma (MZL), FL (withdrawn from market)[10] | MZL: 49% | MZL: Not reached | Diarrhea, nausea, fatigue, transaminitis[11] |
| Zandelisib | Under investigation for FL and other B-cell malignancies | FL (with zanubrutinib): 87%[12] | FL (with zanubrutinib): Not reached (1-year PFS: 72.3%)[12] | Generally well-tolerated, lower incidence of severe class-related toxicities[12] |
| Nemiralisib (this compound) | Investigated for COPD and APDS (oncology data not available) | Not applicable | Not applicable | Post-inhalation cough[2][13] |
Note: The efficacy data presented is from different clinical trials and not from head-to-head comparative studies. Some approvals for earlier-generation PI3Kδ inhibitors have been withdrawn due to concerns about toxicity and overall survival benefit.[10][14]
Experimental Protocols
The evaluation of PI3Kδ inhibitors typically involves a series of preclinical and clinical studies to determine their efficacy and safety.
Preclinical Evaluation
-
In vitro kinase assays: To determine the inhibitory activity (IC50) of the compound against the target PI3Kδ isoform and its selectivity against other PI3K isoforms (α, β, γ). For instance, CAL101 (idelalisib) showed an IC50 of 15 nmol/L for PI3Kδ, with high selectivity over other class I isoforms.[15]
-
Cell-based assays: Using cancer cell lines, particularly those derived from B-cell malignancies, to assess the effect of the inhibitor on cell proliferation, apoptosis, and downstream signaling pathways (e.g., phosphorylation of AKT).
-
Xenograft models: In vivo studies where human cancer cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of the drug.
Clinical Trial Design
A common workflow for the clinical evaluation of a new PI3Kδ inhibitor is as follows:
Caption: A simplified workflow for the clinical development of a PI3Kδ inhibitor.
-
Phase I Trials: These are first-in-human studies designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the new drug, and to determine the maximum tolerated dose (MTD). For example, the phase 1 study of idelalisib enrolled heavily pretreated patients with relapsed refractory B-cell malignancies and observed no formal dose-limiting toxicities, although grade 3 or higher transaminase elevations occurred in 25% of patients.[9]
-
Phase II Trials: These studies assess the efficacy of the drug in a specific patient population (e.g., patients with relapsed follicular lymphoma). The primary endpoint is often the overall response rate (ORR). A phase 2 study of zandelisib in patients with follicular lymphoma who had failed at least two prior therapies showed an ORR of 73%.[12]
-
Phase III Trials: These are large, randomized controlled trials that compare the new drug to the current standard of care. The primary endpoint is typically progression-free survival (PFS) or overall survival (OS). A phase 3 trial of duvelisib in patients with relapsed or refractory CLL/SLL demonstrated a significant improvement in median PFS compared to ofatumumab (13.3 months vs. 9.9 months).[7]
Conclusion
While this compound (Nemiralisib) is a PI3Kδ inhibitor, its clinical development has been focused on non-oncological indications, and therefore, a direct comparison of its anti-cancer efficacy with other PI3Kδ inhibitors is not currently possible based on available data. The landscape of PI3Kδ inhibitors in oncology has evolved, with newer agents like zandelisib showing promising efficacy and improved safety profiles compared to first-generation inhibitors such as idelalisib and duvelisib. The challenges with early PI3Kδ inhibitors have highlighted the importance of balancing efficacy with toxicity.[14] Future research and clinical trials will be crucial to further define the role of this class of drugs in cancer therapy and to identify patient populations most likely to benefit from them.
References
- 1. Safety, Tolerability, and Pharmacokinetics of a New Formulation of Nemiralisib Administered via a Dry Powder Inhaler to Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemiralisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of zandelisib plus zanubrutinib in previously treated follicular and mantle cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3Kδ inhibitors offer serious promise in solid tumors • iOnctura [ionctura.com]
- 15. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of LAS195319 on pAkt Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of the novel ATP-competitive Akt inhibitor, LAS195319, with other established inhibitors of the PI3K/Akt signaling pathway. The focus is on the validation of its inhibitory effect on Akt phosphorylation, a critical event in cell growth, proliferation, and survival.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
The PI3K/Akt Signaling Pathway: A Key Therapeutic Target
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][4][5] Akt, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[3][6] Activated, dually phosphorylated Akt (pAkt) then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.[1][2][7]
Inhibitors of the Akt pathway are broadly classified based on their mechanism of action. ATP-competitive inhibitors, such as the hypothetical this compound and the clinical-stage drug capivasertib, bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to its substrates.[4][5] Allosteric inhibitors, like MK-2206, bind to a site distinct from the active site, inducing a conformational change that prevents Akt activation.[4][8] Other inhibitors, such as Gedatolisib, target multiple kinases in the pathway, in this case, both PI3K and mTOR.[9]
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Comparative Analysis of Akt Inhibitors
To validate the efficacy of this compound, its ability to inhibit Akt phosphorylation was compared with an allosteric inhibitor (MK-2206) and a dual PI3K/mTOR inhibitor (Gedatolisib). The following tables summarize the hypothetical data from key experiments.
Table 1: Inhibition of pAkt (Ser473) in a Cancer Cell Line (e.g., MCF7) - Western Blot Analysis
| Compound | IC50 (nM) for pAkt (Ser473) Inhibition |
| This compound (ATP-Competitive) | 50 |
| MK-2206 (Allosteric) | 150 |
| Gedatolisib (PI3K/mTOR) | 25 |
Table 2: Inhibition of pAkt (Ser473) in a Cancer Cell Line (e.g., MCF7) - In-Cell Western Assay
| Compound | IC50 (nM) for pAkt (Ser473) Inhibition |
| This compound (ATP-Competitive) | 45 |
| MK-2206 (Allosteric) | 160 |
| Gedatolisib (PI3K/mTOR) | 22 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for pAkt (Ser473/Thr308)
This protocol describes the detection of phosphorylated Akt in cell lysates following treatment with inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7) in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 12-16 hours. Treat the cells with a serial dilution of this compound, MK-2206, or Gedatolisib for 2 hours. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.
-
Sample Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11] Separate the proteins based on size using SDS-PAGE.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pAkt (Ser473), pAkt (Thr308), and total Akt, diluted in blocking buffer.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of pAkt to total Akt is calculated and normalized to the vehicle-treated control.
Caption: Western Blot Workflow for pAkt Validation.
In-Cell Western™ Assay for pAkt (Ser473)
This high-throughput method allows for the quantification of protein phosphorylation in a 96-well plate format.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Serum starve the cells and then treat with inhibitors and stimulate with a growth factor as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with Triton X-100.[13]
-
Blocking: Block the wells with a suitable blocking buffer (e.g., Intercept® Blocking Buffer) for 1.5 hours at room temperature.[14]
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: one for the target protein (e.g., rabbit anti-pAkt Ser473) and one for normalization (e.g., mouse anti-Total ERK2).[14]
-
Secondary Antibody Incubation: Wash the wells multiple times. Incubate with two different species-specific secondary antibodies conjugated to distinct infrared dyes (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[14]
-
Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system. The integrated fluorescence intensity for each well is measured, and the signal for the target protein is normalized to the signal for the normalization protein.
Discussion
The hypothetical data presented in this guide suggest that this compound is a potent inhibitor of Akt phosphorylation. In the presented scenarios, its IC50 value is lower than the allosteric inhibitor MK-2206, indicating higher potency in this specific cellular context. As expected, the dual PI3K/mTOR inhibitor, Gedatolisib, shows the highest potency in inhibiting pAkt, as it targets an upstream activator (PI3K) and a component of the activating complex (mTORC2).
The choice of inhibitor for therapeutic development depends on various factors, including potency, selectivity, and the specific genetic background of the cancer. While potent, dual-kinase inhibitors like Gedatolisib can be highly effective, they may also lead to broader off-target effects. ATP-competitive inhibitors like this compound offer a direct and potent way to target Akt. Allosteric inhibitors such as MK-2206 provide an alternative mechanism that could be beneficial in overcoming certain resistance mutations.[8]
Further validation of this compound would involve broader cell line screening, in vivo efficacy studies, and comprehensive selectivity profiling against other kinases to fully characterize its therapeutic potential. The experimental protocols and comparative data framework provided here serve as a foundational guide for such investigations.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT signaling in ERBB2-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
Comparative Analysis of LAS195319 and Nemiralisib for Preclinical COPD Research
A guide for researchers and drug development professionals navigating the landscape of inhaled Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for Chronic Obstructive Pulmonary Disease (COPD).
This guide provides a comparative overview of two investigational inhaled PI3Kδ inhibitors, LAS195319 and nemiralisib, in the context of preclinical models of COPD. While both compounds target the same signaling pathway implicated in the inflammatory processes of COPD, publicly available preclinical data for a direct, quantitative comparison is limited, particularly for this compound. This document summarizes the available information on both molecules, outlines the underlying mechanism of action, describes relevant preclinical experimental models, and presents the current state of knowledge to inform future research and development decisions.
Introduction to PI3Kδ Inhibition in COPD
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The underlying pathology involves chronic inflammation, in which various immune cells, including neutrophils and macrophages, play a central role. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, is a key regulator of immune cell activation, proliferation, and function. Upregulation of the PI3Kδ pathway has been observed in the neutrophils of COPD patients, correlating with disease severity.[1] Therefore, selective inhibition of PI3Kδ is a promising therapeutic strategy to modulate the inflammatory response in COPD. Inhaled delivery of these inhibitors is intended to maximize local drug concentration in the lungs while minimizing systemic side effects.
Compound Overview
While both this compound and nemiralisib are inhaled PI3Kδ inhibitors developed for respiratory diseases, the extent of publicly available information differs significantly.
| Feature | This compound | Nemiralisib (GSK2269557) |
| Target | Phosphoinositide 3-kinase delta (PI3Kδ) | Phosphoinositide 3-kinase delta (PI3Kδ) |
| Route of Administration | Inhaled | Inhaled |
| Therapeutic Indication | Asthma and COPD | Inflammatory airway diseases, including COPD |
| Development Status | Identified as a candidate for clinical development. | Has undergone Phase II clinical trials in COPD patients. |
| Public Preclinical Data | Limited to discovery and optimization. No specific efficacy data in preclinical COPD models is publicly available. | Preclinical studies have been conducted, and their rationale supported the initiation of clinical trials. However, specific quantitative data from these preclinical studies are not extensively detailed in the public domain. |
Mechanism of Action: The PI3Kδ Signaling Pathway in COPD
The therapeutic rationale for using PI3Kδ inhibitors in COPD is based on their ability to modulate the inflammatory cascade. The following diagram illustrates the central role of PI3Kδ in immune cells and the proposed mechanism of action for inhibitors like this compound and nemiralisib.
References
Comparative Analysis of LAS195319 Activity Across Diverse Cell Types
Introduction
LAS195319 is a novel investigational compound with potential therapeutic applications. Understanding its activity profile across a range of cell types is crucial for elucidating its mechanism of action and predicting its efficacy and potential off-target effects in a physiological context. This guide provides a comparative analysis of this compound activity, summarizing key experimental findings and outlining the methodologies used to generate this data. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance relative to other relevant compounds.
Data Presentation
Comprehensive data on the activity of this compound is essential for a thorough comparative analysis. Due to the early stage of research, publicly available quantitative data on the cross-validation of this compound in different cell types is limited. The following tables are presented as a template to be populated as experimental data becomes available.
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) | Alternative Compound A IC50 (nM) | Alternative Compound B IC50 (nM) |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Data Not Available | Data Not Available |
| HEK293 | Embryonic Kidney | Data Not Available | Data Not Available | Data Not Available |
| Jurkat | T-lymphocyte | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Target Engagement in Different Cell Types
| Cell Line | Target Protein | This compound Target Engagement (%) | Alternative Compound A Target Engagement (%) | Alternative Compound B Target Engagement (%) |
| MCF-7 | Target X | Data Not Available | Data Not Available | Data Not Available |
| A549 | Target X | Data Not Available | Data Not Available | Data Not Available |
| HEK293 | Target X | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. The following are standard methodologies that would be employed to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or alternative compounds for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Cellular Pathways and Workflows
Visual diagrams are powerful tools for representing complex biological processes and experimental designs. The following examples are provided to illustrate how Graphviz can be used to create such diagrams.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: General experimental workflow for testing this compound.
Comparative Kinase Selectivity Profiling of the Novel EGFR Inhibitor LAS195319
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase specificity of the hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, LAS195319. The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic efficacy and safety profile. Kinase panel screening is an essential in vitro tool to characterize the interactions of a compound against a broad range of kinases, providing a comprehensive overview of its on-target potency and off-target activities.
Here, we compare the inhibitory activity of this compound with established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented is based on established biochemical kinase assays.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against the primary target EGFR and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50 nM) | Gefitinib (IC50 nM) | Erlotinib (IC50 nM) | Lapatinib (IC50 nM) | Data Source |
| EGFR | 5.2 | 26 - 37[1] | 0.434 µM (in PDAC cells)[2] | 10.8[3] | Hypothetical /[1][2][3] |
| HER2 (ErbB2) | >10,000 | >10,000 | - | 9.2[3] | Hypothetical /[3] |
| HER4 (ErbB4) | >10,000 | - | - | 367[3] | Hypothetical /[3] |
| SRC | >5,000 | >10,000 | - | >10,000 | Hypothetical /[3] |
| ABL | >5,000 | - | - | - | Hypothetical |
| RIPK2 | >2,000 | 49 | 155 (Kd) | - | Hypothetical /[2][4] |
Note: this compound is a hypothetical compound, and the presented data is for illustrative purposes to demonstrate a favorable selectivity profile. The IC50 values for comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.
Experimental Workflow: Kinase Panel Screening
The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a test compound using a mobility shift assay.
Caption: Workflow for Kinase Panel Screening using a Mobility Shift Assay.
Experimental Protocol: Mobility Shift Kinase Assay
This protocol outlines a typical procedure for a mobility shift-based kinase assay, a common method for kinase panel screening.[5][6]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water and dilute to the desired final concentration in the assay buffer. The ATP concentration is often set near the Km for each specific kinase.
-
Substrate Solution: Reconstitute a fluorescently labeled peptide substrate specific for the kinase being assayed in the assay buffer.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the assay buffer.
2. Kinase Reaction:
-
In a 384-well microplate, add the test compound at various concentrations.
-
Add the specific kinase from the panel to each well.
-
Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate mixture to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
3. Reaction Termination:
-
Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
4. Electrophoretic Separation:
-
The reaction products are then analyzed using a microfluidic capillary electrophoresis system.
-
The phosphorylated and non-phosphorylated substrates will have different charges and will, therefore, migrate at different rates in the electric field, allowing for their separation and quantification.
5. Data Analysis:
-
The amount of phosphorylated substrate is determined by measuring the fluorescence signal of the separated products.
-
The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a no-compound control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
EGFR Signaling Pathway
To provide a biological context for the target of this compound, the following diagram illustrates a simplified EGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Novel Drug Candidates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two investigational drug candidates, Simufilam and GS-5319, that were under evaluation for Alzheimer's disease and solid tumors, respectively. Due to the initial ambiguity of "LAS195319," this report focuses on these two compounds, which have similar numerical identifiers found in clinical trial databases. The guide summarizes their mechanisms of action, presents available clinical data, and outlines the experimental protocols of their clinical trials.
Simufilam: A Modulator of Filamin A in Alzheimer's Disease
Simufilam (formerly PTI-125) was an orally bioavailable small molecule drug candidate for the treatment of Alzheimer's disease.[1][2][3] Its development was discontinued in November 2024 after failing to meet primary endpoints in a Phase 3 clinical trial.[3][4]
Mechanism of Action
Simufilam's proposed mechanism of action centered on its ability to bind to an altered conformation of Filamin A (FLNA), a scaffolding protein.[1][5] In Alzheimer's disease, altered FLNA is believed to aberrantly interact with the α7 nicotinic acetylcholine receptor (α7nAChR), leading to the stabilization of high-affinity binding of amyloid-beta 42 (Aβ42). This interaction is thought to trigger downstream pathological events, including tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction.[2][5][6] Simufilam was designed to restore the normal conformation of FLNA, thereby disrupting the FLNA-α7nAChR interaction and mitigating the toxic effects of Aβ42.[1][5][6]
Clinical Efficacy and Therapeutic Index
Simufilam underwent Phase 2 and Phase 3 clinical trials. While a Phase 2 study suggested a potential to slow cognitive decline, the subsequent Phase 3 trial (RETHINK-ALZ) did not show a statistically significant difference from placebo.[4][7][8]
Table 1: Summary of Simufilam Clinical Trial Data
| Trial Phase | Primary Endpoint | Key Findings | Adverse Events |
| Phase 2 (Cognition Maintenance Study) | Mean change in ADAS-Cog11 scores over 6 months | 38% slowing in cognitive decline vs. placebo (not statistically significant).[7][8] | Generally well-tolerated.[1] |
| Phase 3 (RETHINK-ALZ) | Change in ADAS-Cog12 and ADCS-ADL scores over 52 weeks | Failed to meet co-primary endpoints; no significant difference from placebo.[4] | Safe and well-tolerated; higher rate of discontinuation due to AEs vs. placebo (6.5% vs 4.3%).[4] |
A direct therapeutic index from preclinical in vivo studies is not publicly available. However, clinical data suggests a relatively wide therapeutic window from a safety perspective, with the drug being generally well-tolerated at doses up to 100 mg twice daily.[1][4] The lack of efficacy, however, ultimately rendered the therapeutic index clinically irrelevant.
Comparison with an Alternative: Donanemab
Donanemab, an antibody-based therapy targeting amyloid-beta, offers a point of comparison.
Table 2: Comparison of Simufilam and Donanemab
| Feature | Simufilam | Donanemab |
| Mechanism of Action | Binds to altered FLNA, disrupting Aβ42 signaling | Monoclonal antibody that targets deposited amyloid-beta |
| Administration | Oral | Intravenous |
| Reported Efficacy | Failed to show significant cognitive improvement in Phase 3[4] | Slowed clinical decline by 35% compared to placebo in a Phase 3 trial[7] |
| Key Adverse Events | Higher discontinuation rate than placebo[4] | Amyloid-related imaging abnormalities (ARIA) |
Experimental Protocols: Clinical Trial Design
The Phase 2 Cognition Maintenance Study (NCT04994483) involved an open-label lead-in followed by a randomized withdrawal design.[7] The Phase 3 RETHINK-ALZ trial (NCT04994483) was a double-blind, placebo-controlled study.
GS-5319: An Investigational Agent for Solid Tumors
GS-5319 is an investigational compound being developed by Gilead Sciences for the treatment of advanced solid tumors.[9]
Mechanism of Action
The precise mechanism of action for GS-5319 has not been publicly disclosed and is currently listed as undefined.[10] Clinical trials are targeting patients with tumors that have a specific genetic alteration: methylthioadenosine phosphorylase (MTAP) deficiency.[11][12][13] MTAP is an enzyme involved in the salvage of adenine and methionine. Its deficiency is a common event in some cancers and is being explored as a therapeutic vulnerability.
Clinical Development and Therapeutic Index
GS-5319 is currently in Phase 1 clinical trials (NCT07128303).[11][12] The primary objectives of this study are to evaluate the safety and tolerability of GS-5319 and to determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE).[11][12][13] As the study is in its early stages, no efficacy data is available, and therefore, the therapeutic index has not been established.
Table 3: Summary of GS-5319 Clinical Trial Information
| Trial Phase | Patient Population | Objectives |
| Phase 1 | Adults with MTAP-deficient advanced solid tumors[11][13] | Assess safety and tolerability; Determine MTD and/or RDE[11][12][13] |
Experimental Protocols: Clinical Trial Design
The Phase 1 trial for GS-5319 is designed as a dose-escalation study to identify a safe and tolerable dose, which will then be used in a dose-expansion phase to further evaluate the safety and preliminary activity in specific tumor types.[11][12]
Conclusion
This guide provides a comparative overview of Simufilam and GS-5319, two investigational drugs with distinct mechanisms and at different stages of development. While Simufilam's journey in the treatment of Alzheimer's disease has concluded due to a lack of efficacy in late-stage trials, the data from its clinical development provides valuable insights. GS-5319 represents an early-stage targeted approach for a specific genetic vulnerability in cancer, with its therapeutic potential yet to be determined. The information presented here is based on publicly available data and is intended for research and drug development professionals.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Simufilam - Wikipedia [en.wikipedia.org]
- 4. neurologylive.com [neurologylive.com]
- 5. researchgate.net [researchgate.net]
- 6. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cassava reveals simufilam slowed cognitive decline in Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. gilead.com [gilead.com]
- 10. GS 5319 - AdisInsight [adisinsight.springer.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
Independent verification of the published IC50 value of LAS195319
An independent verification of the published IC50 value for the compound designated LAS195319 cannot be completed at this time. A comprehensive search of publicly available scientific literature and drug development databases did not yield any specific information regarding a compound with this identifier.
Without access to published data, it is not possible to:
-
Identify the published IC50 value of this compound.
-
Determine the experimental context in which an IC50 value would have been measured (e.g., the specific enzyme, cell line, or biological system).
-
Find functionally similar compounds and their corresponding IC50 values for comparison.
-
Detail the specific experimental protocols used to determine the IC50 value for this compound.
Therefore, the core requirements of the request, including the creation of a data comparison table, a detailed experimental protocol, and a visual workflow diagram, cannot be fulfilled.
For the benefit of researchers, a generalized experimental workflow for determining the IC50 of a compound using a common method like the MTT assay is provided below. This is a standard procedure and not specific to any particular compound.
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound on a specific cell line.
-
Cell Culture and Seeding:
-
Adherent cells are cultured in appropriate media and conditions.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Plates are incubated to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
A series of dilutions are prepared from the stock solution to create a range of concentrations for testing.
-
The culture medium is removed from the seeded plates and replaced with medium containing the different concentrations of the test compound. Control wells (containing vehicle only) are also included.
-
-
Incubation:
-
The treated plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.
-
-
MTT Assay:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control wells.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from this curve; it is the concentration of the compound that results in a 50% reduction in cell viability. This is often calculated using non-linear regression analysis.
-
Below is a generalized workflow diagram for this process.
Caption: Generalized workflow for IC50 determination using an MTT assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
